2,3-Dimethoxyphenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO4/c1-12-7-5-3-4-6(9(10)11)8(7)13-2/h3-5,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VREWSCMOGIXMDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)OC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408983 | |
| Record name | 2,3-Dimethoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40972-86-9 | |
| Record name | 2,3-Dimethoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dimethoxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structural Analysis of 2,3-Dimethoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis of 2,3-dimethoxyphenylboronic acid, a versatile building block in organic synthesis and medicinal chemistry. While a complete, publicly available crystallographic and spectroscopic dataset for this specific molecule is limited, this document outlines the essential analytical techniques and expected data for its structural elucidation. This guide will be valuable for researchers working with this compound and other phenylboronic acid derivatives.
Physicochemical Properties
This compound is a white to pale cream crystalline powder. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value |
| Molecular Formula | C₈H₁₁BO₄ |
| Molecular Weight | 181.98 g/mol |
| CAS Number | 40972-86-9 |
| Melting Point | 67-71 °C |
| Appearance | White to pale cream crystals or powder |
| IUPAC Name | (2,3-dimethoxyphenyl)boronic acid |
Spectroscopic and Structural Characterization
A combination of spectroscopic and crystallographic techniques is essential for the unambiguous structural determination of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Expected ¹H and ¹³C NMR Spectral Data
The expected chemical shifts for this compound in a suitable deuterated solvent like DMSO-d₆ are summarized in Table 2. These are predicted values based on the structure and data from similar compounds.
| ¹H NMR | ¹³C NMR |
| Chemical Shift (ppm) | Assignment |
| ~7.2-7.4 | Ar-H |
| ~6.9-7.1 | Ar-H |
| ~6.8-7.0 | Ar-H |
| ~8.0 (broad s) | B(OH)₂ |
| ~3.8 (s) | -OCH₃ |
| ~3.7 (s) | -OCH₃ |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube.
-
Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Expected FTIR Spectral Data
Key vibrational frequencies for this compound are presented in Table 3.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretching (intermolecular H-bonding) |
| ~3000 | Medium | Aromatic C-H stretching |
| 2950-2850 | Medium | Aliphatic C-H stretching (-OCH₃) |
| ~1600, ~1470 | Strong | Aromatic C=C stretching |
| ~1350 | Strong | B-O stretching |
| ~1250 | Strong | Asymmetric C-O-C stretching |
| ~1080 | Strong | Symmetric C-O-C stretching |
| ~750 | Strong | Aromatic C-H out-of-plane bending |
Experimental Protocol for FTIR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly onto the ATR crystal.
-
Data Acquisition:
-
Instrument: A Fourier-Transform Infrared Spectrometer.
-
Mode: Absorbance or Transmittance.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Expected Mass Spectrometry Data
For this compound (MW = 181.98), the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be expected, depending on the ionization technique. Common fragmentation pathways for phenylboronic acids involve the loss of water (H₂O) from the boronic acid group and cleavage of the C-B bond.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).
-
Data Acquisition:
-
Instrument: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Ionization Source: Electrospray ionization (ESI) is a common technique for polar molecules like boronic acids.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers can be used.
-
Mode: Positive or negative ion mode can be selected.
-
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry can be used to determine the elemental composition.
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and crystal packing. While a crystal structure for this compound is not publicly available, Table 4 presents representative crystallographic data for a closely related compound, phenylboronic acid, to illustrate the type of information obtained.
Table 4: Representative Crystallographic Data for Phenylboronic Acid
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Iba2 |
| Unit Cell Dimensions | a = 6.94 Å, b = 15.35 Å, c = 11.53 Å |
| Bond Length (C-B) | ~1.55 Å |
| Bond Length (B-O) | ~1.37 Å |
| Bond Angle (O-B-O) | ~118° |
| Bond Angle (C-C-C) | ~120° (in phenyl ring) |
Experimental Protocol for X-ray Crystallography
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent or by vapor diffusion.
-
Data Collection:
-
Instrument: A single-crystal X-ray diffractometer with a Mo or Cu X-ray source.
-
Procedure: Mount a suitable crystal on the diffractometer. Cool the crystal (typically to 100 K) to minimize thermal vibrations. Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain the final, accurate structure.
-
Visualizations
The following diagrams illustrate the workflow for structural analysis and the molecular structure of this compound.
physical and chemical properties of 2,3-Dimethoxyphenylboronic acid
An In-depth Technical Guide to 2,3-Dimethoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of this compound. It is intended to be a valuable resource for professionals in organic synthesis, medicinal chemistry, and materials science.
Core Physical and Chemical Properties
This compound is a versatile boronic acid derivative utilized as a building block in the synthesis of complex organic molecules.[1] Its two methoxy groups enhance its reactivity and solubility, making it a valuable reagent in various chemical transformations.[1]
Table 1: Physical and Chemical Data
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₈H₁₁BO₄ | [2] |
| Molecular Weight | 181.98 g/mol | [2][3] |
| Appearance | White to off-white or pale cream crystalline powder | [1][2] |
| Melting Point | 66.0-72.0 °C[2], 67-71 °C (lit.)[3] | [2][3] |
| Assay | ≥97.0% | [2] |
| Storage Class | 11 - Combustible Solids |[3] |
Table 2: Structural and Spectroscopic Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 40972-86-9 | [2][3] |
| IUPAC Name | (2,3-dimethoxyphenyl)boronic acid | [2] |
| SMILES String | COc1cccc(B(O)O)c1OC | [3] |
| InChI | 1S/C8H11BO4/c1-12-7-5-3-4-6(9(10)11)8(7)13-2/h3-5,10-11H,1-2H3 | [3] |
| InChI Key | VREWSCMOGIXMDQ-UHFFFAOYSA-N | [3] |
| MDL Number | MFCD02683112 |[3] |
Chemical Reactivity and Applications
This compound is a key reagent in organic synthesis, prized for its stability, high reactivity, and versatility.[1]
Key Application Areas:
-
Organic Synthesis : It serves as a fundamental building block for constructing complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.[1]
-
Suzuki-Miyaura Cross-Coupling : This compound is frequently used in palladium-catalyzed Suzuki-Miyaura reactions to form carbon-carbon bonds, a cornerstone of modern synthetic chemistry.[1] The methoxy groups on the phenyl ring enhance its reactivity in these coupling processes.[1]
-
Medicinal Chemistry : It is employed in drug discovery for creating boron-containing compounds, which can offer therapeutic advantages.[1] Boronic acids are known for their ability to selectively bind to diols, a property leveraged in designing targeted therapies.[1][4]
-
Materials Science : The compound is used to develop advanced materials, including functionalized polymers and nanomaterials, due to its capacity to form stable complexes.[1] It has been identified as a crucial intermediate for synthesizing next-generation OLED (Organic Light-Emitting Diode) materials.[5]
-
Bioconjugation and Catalysis : It is utilized for labeling biomolecules to study cellular interactions and can act as a catalyst in various chemical reactions to improve efficiency and selectivity.[1]
Experimental Protocols
Detailed experimental procedures are critical for reproducible results. The following sections provide methodologies for the synthesis of boronic esters and a typical Suzuki-Miyaura cross-coupling reaction.
Synthesis of Boronic Esters from Boronic Acids
The synthesis of boronic esters from boronic acids and alcohols is an equilibrium reaction. The equilibrium can be shifted toward the product by removing the water generated during the reaction, often by using a Dean-Stark apparatus or dehydrating agents like molecular sieves.[6]
General Protocol for Boronic Ester Formation: [6]
-
Setup : In a two-necked round-bottom flask equipped with a stirrer, add the boronic acid (1.0 eq.), the desired diol (1.0-1.2 eq.), and a dehydrating agent (e.g., activated molecular sieves).
-
Solvent : Add a suitable dry solvent, such as toluene or THF.
-
Reaction : Stir the reaction mixture at room temperature or under reflux. The reaction progress can be monitored by techniques like TLC.
-
Workup : Once the reaction is complete, filter the mixture to remove the dehydrating agent.
-
Purification : Evaporate the solvent under reduced pressure to yield the crude boronic ester, which can be further purified by chromatography or crystallization if necessary.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound (like this compound) with an organic halide or triflate.[7][8] The choice of base, solvent, and catalyst is crucial for the reaction's success.[9]
General Protocol for Suzuki-Miyaura Coupling: [8][9]
-
Reaction Setup : To a round-bottom flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), a base (e.g., K₃PO₄, 3.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Inert Atmosphere : Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) at least three times.
-
Solvent Addition : Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL total), via syringe.
-
Heating : Stir the reaction mixture and heat to a specified temperature (e.g., 90 °C) for several hours (typically 12 hours). Monitor the reaction by TLC or GC-MS.
-
Workup : After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer with water and then with brine.
-
Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.
Visualizations: Workflows and Mechanisms
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized workflow for a Suzuki-Miyaura coupling experiment.
References
- 1. chemimpex.com [chemimpex.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 2,3-ジメトキシフェニルボロン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. sciforum.net [sciforum.net]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
The Reactivity of 2,3-Dimethoxyphenylboronic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dimethoxyphenylboronic acid is a versatile and increasingly important reagent in modern organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science. Its unique electronic and steric properties, conferred by the ortho- and meta-methoxy substituents, influence its reactivity in pivotal cross-coupling reactions. This technical guide provides a comprehensive overview of the core reactivity mechanisms of this compound, with a focus on the Suzuki-Miyaura and Chan-Lam cross-coupling reactions. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are presented to facilitate its effective utilization in research and development.
Core Reactivity and Mechanistic Overview
This compound's utility primarily stems from its participation in palladium- and copper-catalyzed cross-coupling reactions. The two methoxy groups on the phenyl ring are electron-donating, which increases the nucleophilicity of the organic fragment and can influence the rate and efficiency of the catalytic cycle.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base.[1][2] The reaction is widely used to synthesize biaryls, polyolefins, and styrenes.[1]
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: A low-valent palladium(0) catalyst reacts with the organic halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
The electron-rich nature of the 2,3-dimethoxyphenyl group can facilitate the transmetalation step, although steric hindrance from the ortho-methoxy group may require careful optimization of reaction conditions, such as the choice of ligand and base.
Chan-Lam Cross-Coupling
The Chan-Lam coupling reaction enables the formation of carbon-heteroatom bonds, typically between an aryl boronic acid and an amine or alcohol, catalyzed by a copper complex.[3][4] This reaction is advantageous as it can often be performed under mild conditions, open to the air, and at room temperature.[3]
The proposed mechanism for the Chan-Lam coupling involves the following steps:
-
Ligand Exchange: The amine or alcohol substrate coordinates with the Cu(II) catalyst.
-
Transmetalation: The aryl group from the boronic acid is transferred to the copper center.
-
Reductive Elimination: The aryl group and the heteroatom nucleophile couple, forming the product and a Cu(I) species.
-
Oxidation: The Cu(I) is re-oxidized to Cu(II) by an oxidant, typically oxygen from the air, to complete the catalytic cycle.
Applications in Drug Development
This compound and its derivatives are valuable building blocks in the synthesis of biologically active molecules. The 2,3-dimethoxyphenyl moiety is a feature in several natural products and synthetic compounds with interesting pharmacological profiles. A notable example is its use in the synthesis of analogues of Combretastatin A-4, a potent inhibitor of tubulin polymerization with significant anti-cancer and anti-angiogenic properties.[5][6] The ability to readily form C-C and C-heteroatom bonds using this compound allows for the systematic exploration of the structure-activity relationships of these complex molecules.[5][7]
Quantitative Data Summary
The following tables summarize representative yields for Suzuki-Miyaura and Chan-Lam couplings involving substituted phenylboronic acids. While specific data for the 2,3-dimethoxy isomer is often embedded in broader studies, these tables provide an expected range of efficacy.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acids
| Entry | Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 92 |
| 2 | 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ (3) | Cs₂CO₃ | Dioxane/H₂O | 90 | 12 | 88 |
| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 95 |
| 4 | 2-Bromopyridine | Phenylboronic acid | Pd/Sphos (5) | K₂CO₃ | H₂O/ACN | 37 | 18 | 85 |
Data is representative and compiled from various sources for illustrative purposes.[8][9]
Table 2: Representative Yields for Chan-Lam Coupling of Anilines with Phenylboronic Acids
| Entry | Amine | Boronic Acid | Copper Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Phenylboronic acid | Cu(OAc)₂ (10) | Pyridine | DCM | RT | 48 | 85 |
| 2 | 4-Methoxyaniline | Phenylboronic acid | Cu(OAc)₂ (10) | Pyridine | DCM | RT | 48 | 90 |
| 3 | 4-Nitroaniline | Phenylboronic acid | Cu(OAc)₂ (10) | Pyridine | DCM | RT | 72 | 75 |
| 4 | Indole | Phenylboronic acid | Cu(OAc)₂ (10) | Pyridine | DCM | RT | 24 | 92 |
Data is representative and compiled from various sources for illustrative purposes.[3][10]
Detailed Experimental Protocols
The following are generalized yet detailed protocols for conducting Suzuki-Miyaura and Chan-Lam couplings with this compound.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Schlenk flask or sealed vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound, palladium catalyst, and base.
-
Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.
-
Add the degassed solvent to the flask via syringe.
-
Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 16 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
General Protocol for Chan-Lam N-Arylation
Materials:
-
Amine (1.0 equiv)
-
This compound (1.5 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 1.0 equiv for stoichiometric, or 10-20 mol% for catalytic)
-
Pyridine (as co-solvent or base)
-
Solvent (e.g., Dichloromethane - DCM)
-
Reaction flask
Procedure:
-
To a reaction flask, add the amine, this compound, and copper(II) acetate.
-
Add the solvent (e.g., DCM) and pyridine.
-
Stir the reaction mixture at room temperature, open to the air.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 24 to 72 hours.
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of celite to remove copper salts.
-
Wash the filtrate with a saturated aqueous solution of EDTA or ammonium chloride to remove any remaining copper.
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Conclusion
This compound is a powerful and versatile reagent for the construction of carbon-carbon and carbon-heteroatom bonds. A thorough understanding of the mechanisms of its primary modes of reactivity, the Suzuki-Miyaura and Chan-Lam couplings, is essential for its effective application. By carefully selecting catalysts, ligands, bases, and solvents, researchers can optimize reaction conditions to synthesize a wide array of complex molecules for applications in drug discovery and materials science. This guide provides the foundational knowledge and practical protocols to leverage the synthetic potential of this valuable building block.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Electrochemically Enabled Chan-Lam Couplings of Aryl Boronic Acids and Anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A boronic acid chalcone analog of combretastatin A-4 as a potent anti-proliferation agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Chan-Lam Amination of Secondary and Tertiary Benzylic Boronic Esters [organic-chemistry.org]
electronic effects of methoxy groups in phenylboronic acids
An In-depth Technical Guide on the Electronic Effects of Methoxy Groups in Phenylboronic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3] Their utility in constructing carbon-carbon and carbon-heteroatom bonds has made them indispensable in the fields of medicinal chemistry, materials science, and agrochemicals.[4][5][6] The reactivity and properties of a phenylboronic acid are profoundly influenced by the electronic nature of the substituents on the phenyl ring.
The methoxy group (-OCH₃) is a common substituent that exhibits a fascinating duality in its electronic influence. It can act as both an electron-donating and an electron-withdrawing group, depending on its position relative to the boronic acid moiety.[7] Understanding this dual nature is critical for predicting and controlling the reactivity of methoxy-substituted phenylboronic acids in synthetic transformations and for designing molecules with specific electronic properties.
This technical guide provides a comprehensive analysis of the electronic effects of the methoxy group on phenylboronic acids. It covers the theoretical underpinnings of these effects, presents quantitative data through Hammett parameters and pKa values, details the spectroscopic signatures, and provides practical experimental protocols for synthesis and analysis.
The Dual Electronic Nature of the Methoxy Group
The net electronic effect of the methoxy group is a combination of two opposing forces: a positive mesomeric effect (+M) and a negative inductive effect (-I).[7]
-
Mesomeric (Resonance) Effect (+M): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the π-system of the phenyl ring. This donation of electron density increases the electron richness of the ring, particularly at the ortho and para positions. This effect is electron-donating.[7]
-
Inductive Effect (-I): Oxygen is a highly electronegative atom. Consequently, it withdraws electron density from the carbon atom to which it is attached through the sigma (σ) bond. This effect is electron-withdrawing and weakens with distance.[7]
The dominant effect depends on the substituent's position:
-
Para-position: The +M effect strongly outweighs the -I effect, resulting in a net electron-donating character.[7]
-
Meta-position: The substituent is not in direct conjugation with the boronic acid group. Therefore, the mesomeric effect is minimal, and the electron-withdrawing -I effect dominates.[7]
-
Ortho-position: Both +M and -I effects are operative, similar to the para position. However, steric hindrance and the potential for intramolecular interactions (e.g., hydrogen bonding with the boronic acid group) can add complexity to its overall effect.[8][9]
References
- 1. The uses of 4-Methoxyphenylboronic acid_Chemicalbook [chemicalbook.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Characterization of 2,3-Dimethoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethoxyphenylboronic acid (DMBA) is a valuable building block in organic synthesis, particularly in the realm of medicinal chemistry and drug development. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules. The precise characterization of DMBA is paramount to ensure its purity, identity, and suitability for these sensitive applications. This technical guide provides an in-depth overview of the key analytical techniques employed in the characterization of this compound, complete with detailed experimental protocols and a summary of relevant data.
Physicochemical Properties
A foundational aspect of characterization involves the determination of fundamental physicochemical properties. These constants serve as initial indicators of sample purity and identity.
| Property | Value | Reference |
| CAS Number | 40972-86-9 | [1][2] |
| Molecular Formula | C₈H₁₁BO₄ | [1][2] |
| Molecular Weight | 181.98 g/mol | [1][2] |
| Melting Point | 67-71 °C | [1][2] |
| Appearance | White to off-white crystalline solid |
Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of DMBA.
Quantitative Data
Specific experimental ¹H and ¹³C NMR data for this compound were not available in the searched resources. The following data for a related isomer, 3,4-Dimethoxyphenylboronic acid , is provided for representative purposes.
¹H NMR (400 MHz, DMSO-d₆) of 3,4-Dimethoxyphenylboronic acid
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.80 | s | 2H | B(OH)₂ |
| 7.35 | d, J=8.0 Hz | 1H | Ar-H |
| 7.30 | s | 1H | Ar-H |
| 6.90 | d, J=8.0 Hz | 1H | Ar-H |
| 3.78 | s | 3H | OCH₃ |
| 3.75 | s | 3H | OCH₃ |
¹³C NMR (101 MHz, DMSO-d₆) of 3,4-Dimethoxyphenylboronic acid
| Chemical Shift (δ) ppm | Assignment |
| 150.5 | Ar-C |
| 148.0 | Ar-C |
| 123.0 | Ar-C |
| 115.0 | Ar-C |
| 111.5 | Ar-C |
| 55.5 | OCH₃ |
| 55.4 | OCH₃ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Quantitative Data
A specific mass spectrum for this compound was not found in the searched literature. The expected molecular ion peaks are presented below.
| m/z | Ion |
| 182.07 | [M]⁺ |
| 183.08 | [M+H]⁺ |
| 205.06 | [M+Na]⁺ |
Expected Fragmentation: Phenylboronic acids can undergo fragmentation through the loss of water (H₂O) from the boronic acid group or cleavage of the carbon-boron bond.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. A study has been conducted on the conformational and FTIR analysis of this compound.
Quantitative Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 (broad) | O-H stretch (from B(OH)₂) |
| ~3000 | Aromatic C-H stretch |
| ~2950, ~2850 | Aliphatic C-H stretch (from OCH₃) |
| ~1600, ~1480 | Aromatic C=C stretch |
| ~1350 | B-O stretch |
| ~1250 | Asymmetric C-O-C stretch (aryl ether) |
| ~1020 | Symmetric C-O-C stretch (aryl ether) |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate characterization.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Nuclei to be observed: ¹H and ¹³C.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts and coupling constants.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds.
-
Process the spectrum similarly to the ¹H spectrum.
-
Mass Spectrometry Protocol (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an ESI source.
-
Ionization Mode: Positive or negative ion mode.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Optimize the ESI source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the signal of the molecular ion.
-
Acquire the full scan mass spectrum.
-
If fragmentation information is desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion as the precursor ion and applying collision-induced dissociation (CID).
-
FT-IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Instrument Setup:
-
Spectrometer: A Fourier-transform infrared spectrometer equipped with an ATR accessory.
-
Scan Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply the sample to the crystal and ensure good contact using the pressure arm.
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Visualizations
Characterization Workflow
The following diagram illustrates a typical workflow for the characterization of a synthesized compound like this compound.
References
An In-depth Technical Guide to 2,3-Dimethoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on 2,3-Dimethoxyphenylboronic acid, a versatile reagent in modern organic synthesis, particularly in the formation of carbon-carbon bonds. Its utility is most prominent in palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of complex molecules, including pharmaceuticals and functional materials.
Core Properties and Data
This compound is an organoboron compound that is a stable, crystalline solid at room temperature. The presence of the boronic acid functional group allows it to participate in a variety of chemical transformations.
For ease of reference and comparison, the key quantitative properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 181.98 g/mol | [1][2][3][4] |
| Molecular Formula | C₈H₁₁BO₄ | [1][2][4] |
| Melting Point | 67-71 °C | [1][2] |
| CAS Number | 40972-86-9 | [1][2] |
| InChI Key | VREWSCMOGIXMDQ-UHFFFAOYSA-N | [1][2] |
| SMILES String | COc1cccc(B(O)O)c1OC | [1][2] |
| Assay | 97% | [1][2] |
Experimental Protocols
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the phenyl ring of the boronic acid and an organohalide.
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl bromide. The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction between an organoboron compound and an organohalide, catalyzed by a palladium complex.[5][6]
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).
-
Solvent and Base Addition: Add potassium carbonate (2.0 mmol) to the flask, followed by a 4:1 mixture of toluene and water (10 mL).
-
Inerting the Atmosphere: The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon) by evacuating and backfilling the flask three times.
-
Reaction: The reaction mixture is stirred vigorously and heated to reflux (approximately 90-100 °C) for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired biaryl product.
Visualizations
The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, a fundamental transformation involving boronic acids.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. This compound 97 40972-86-9 [sigmaaldrich.com]
- 2. This compound 97 40972-86-9 [sigmaaldrich.com]
- 3. 2,4-Dimethoxyphenylboronic acid 95 133730-34-4 [sigmaaldrich.com]
- 4. 2,5-Dimethoxyphenylboronic acid | C8H11BO4 | CID 2734342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 6. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Ortho-Substituted Phenylboronic Acids for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, properties, and applications of ortho-substituted phenylboronic acids, a critical class of reagents in modern organic chemistry and medicinal chemistry. This guide provides researchers, scientists, and drug development professionals with a detailed overview of these versatile compounds, focusing on their unique characteristics stemming from the proximity of the substituent to the boronic acid moiety. The content herein is supported by quantitative data, detailed experimental protocols, and visual representations of key chemical processes.
Introduction
Ortho-substituted phenylboronic acids are a subclass of arylboronic acids that exhibit distinct chemical and physical properties due to the steric and electronic interactions between the ortho-substituent and the boronic acid group. These interactions can significantly influence the acidity, reactivity, and binding capabilities of the molecule, making them valuable tools in a variety of applications, from catalysis to drug design. This guide will delve into the core aspects of these compounds, providing a foundational understanding for their effective utilization in research and development.
Synthesis of Ortho-Substituted Phenylboronic Acids
The synthesis of ortho-substituted phenylboronic acids often requires specialized methods to overcome the steric hindrance imposed by the ortho-substituent. Traditional methods involving the reaction of organolithium or Grignard reagents with borates can be challenging.[1] Consequently, several advanced catalytic methods have been developed to achieve ortho-selectivity.
Iridium-Catalyzed C-H Borylation
A prominent method for the direct and selective synthesis of ortho-substituted phenylboronic acids is the iridium-catalyzed C–H borylation of arenes.[2] This method often utilizes directing groups to achieve high regioselectivity. For instance, hydrosilyl groups can direct the iridium catalyst to the C-H bond ortho to the substituent.[3] This strategy has been successfully applied to a one-pot ortho-borylation of phenols and arylamines.[3]
Experimental Protocol: Silyl-Directed, Iridium-Catalyzed Ortho-Borylation of Phenols
A representative experimental protocol for the one-pot ortho-borylation of phenols is as follows:
-
Silylation: To a solution of the phenol (1.0 mmol) in an appropriate solvent (e.g., THF), is added a hydrosilane (e.g., HSiMe2Et, 1.2 mmol) and a catalytic amount of an iridium catalyst (e.g., [Ir(cod)Cl]2 with a suitable ligand like 4,4'-di-tert-butylbipyridine). The reaction is stirred at room temperature until complete conversion to the silyl ether is observed by TLC or GC-MS.
-
Borylation: To the resulting solution containing the aryl silyl ether, bis(pinacolato)diboron (B2pin2, 1.5 mmol) is added. The reaction mixture is then heated (e.g., to 80 °C) and stirred for several hours until the ortho-borylated product is formed.
-
Deprotection and Work-up: Upon completion, the reaction is cooled to room temperature, and the silyl group is cleaved by the addition of a fluoride source (e.g., TBAF) or by acidic work-up. The ortho-hydroxyphenylboronic acid pinacol ester is then isolated and purified using standard techniques such as column chromatography.
Lithiation-Borylation Methodology
Directed ortho-lithiation followed by borylation is another powerful technique for accessing ortho-substituted phenylboronic acids.[4] This method involves the deprotonation of an aromatic C-H bond ortho to a directing metalation group (DMG) using a strong lithium base, followed by quenching the resulting aryllithium species with a boron electrophile.[5]
Experimental Protocol: Directed Ortho-Lithiation and Borylation
A general procedure for this two-step process is:
-
Lithiation: A solution of the ortho-substituted arene bearing a directing group (e.g., -OMe, -CONR2) in an anhydrous ethereal solvent (e.g., THF, diethyl ether) is cooled to a low temperature (typically -78 °C). A strong lithium base, such as n-butyllithium or s-butyllithium, is added dropwise, and the mixture is stirred for a specified time to allow for complete ortho-lithiation.
-
Borylation: A trialkyl borate, such as trimethyl borate or triisopropyl borate, is then added to the solution of the aryllithium species. The reaction is allowed to warm to room temperature slowly.
-
Hydrolysis: The resulting boronic ester is hydrolyzed by the addition of an aqueous acid (e.g., HCl) to yield the desired ortho-substituted phenylboronic acid. The product is then extracted and purified.
Diagram of Synthetic Workflow: Lithiation-Borylation
Caption: Workflow for the synthesis of ortho-substituted phenylboronic acids via directed ortho-lithiation and borylation.
Physicochemical Properties of Ortho-Substituted Phenylboronic Acids
The presence of a substituent in the ortho position significantly influences the properties of phenylboronic acids, a phenomenon often referred to as the "ortho effect".[6]
Acidity (pKa)
The acidity of a boronic acid is a critical parameter that affects its reactivity and binding affinity. The ortho-substituent can modulate the Lewis acidity of the boron center through both electronic and steric effects.[7] Electron-withdrawing groups generally increase acidity (lower pKa), while electron-donating groups decrease it.[8] However, steric hindrance from the ortho-substituent can force the B(OH)2 group out of the plane of the phenyl ring, disrupting π-conjugation and leading to an increase in acidity.[6] Intramolecular hydrogen bonding between the ortho-substituent and the boronic acid moiety can also stabilize the corresponding boronate anion, thereby increasing acidity.[7][9]
Table 1: pKa Values of Selected Ortho-Substituted Phenylboronic Acids
| Substituent | pKa | Reference |
| -H (Phenylboronic acid) | 8.83 | [10] |
| o-CH3 | 8.95 | [10] |
| o-F | 8.78 | [10][11] |
| o-Cl | 8.41 | [10] |
| o-Br | 8.36 | [10] |
| o-I | 8.52 | [10] |
| o-OH | 7.60 | [10] |
| o-OCH3 | 9.20 | [10] |
| o-NO2 | 7.00 | [10] |
| o-CF3 | 8.23 | [11] |
| o-OCF3 | 9.40 | [12][13] |
| 2-((dimethylamino)methyl) | ~5.3 | [14] |
Note: pKa values can vary depending on the experimental conditions (e.g., solvent, temperature).
Intramolecular Interactions
Ortho-substituents with lone pairs of electrons or acidic protons can engage in intramolecular interactions with the boronic acid group. For example, an intramolecular hydrogen bond can form between an ortho-hydroxyl or ortho-amino group and one of the hydroxyls of the boronic acid.[7][9] In the case of ortho-(dialkylaminomethyl)arylboronates, a dative B-N bond can form, although in protic media, solvent insertion can lead to a hydrogen-bonded zwitterionic species.[15][16] These interactions can significantly impact the conformation and reactivity of the molecule.[9][17]
Diagram of Intramolecular Interactions
Caption: Examples of intramolecular interactions in ortho-substituted phenylboronic acids.
Applications in Drug Discovery and Organic Synthesis
The unique properties of ortho-substituted phenylboronic acids make them valuable in various fields, particularly in drug discovery and as building blocks in organic synthesis.
Enzyme Inhibition
The boronic acid moiety can act as a warhead that forms a reversible covalent bond with serine residues in the active sites of enzymes.[18] This property has been exploited in the design of inhibitors for various enzymes, including proteasomes and β-lactamases.[19][20] The ortho-substituent can be tailored to enhance binding affinity and selectivity for the target enzyme. For instance, ortho-phenylenediboronic acid has shown high activity against KPC-type carbapenemases.[19][21]
Table 2: Inhibition Data for Selected Ortho-Substituted Phenylboronic Acid Inhibitors
| Target Enzyme | Inhibitor | IC50 / Ki | Reference |
| KPC-2 β-lactamase | 3-(2'-boronophenyl)acrylic acid | Ki = 0.04 µM | [20] |
| AmpC β-lactamase | m-azidomethyl-phenylboronic acid | IC50 > 200 µM | [22] |
| KPC-2 β-lactamase | m-azidomethyl-phenylboronic acid | IC50 = 152 µM | [22] |
Suzuki-Miyaura Cross-Coupling Reactions
Ortho-substituted phenylboronic acids are important coupling partners in Suzuki-Miyaura reactions for the synthesis of sterically hindered biaryls, which are common motifs in pharmaceuticals and advanced materials.[23][24] While the steric bulk of the ortho-substituent can sometimes retard the reaction rate, appropriate choice of catalyst, ligand, and reaction conditions can overcome this challenge.[25] The reaction of ortho-substituted phenylboronic acids can also exhibit interesting regio- and atropselective outcomes.[23][26]
Diagram of Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
Ortho-substituted phenylboronic acids represent a fascinating and highly useful class of molecules. The interplay of steric and electronic effects originating from the ortho-substituent bestows upon them unique properties that have been and will continue to be exploited in a wide array of chemical and biological applications. A thorough understanding of their synthesis, properties, and reactivity is crucial for researchers aiming to leverage these powerful building blocks in the development of new synthetic methodologies, functional materials, and therapeutic agents.
References
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Silyl-directed, iridium-catalyzed ortho-borylation of arenes. A one-pot ortho-borylation of phenols, arylamines, and alkylarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lithiation-borylation methodology and its application in synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Report: Boron-Based Directing Groups for Directed Lithiation Reactions (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 6. Ortho effect - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. BJOC - Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids [beilstein-journals.org]
- 10. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity | MDPI [mdpi.com]
- 13. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 24. researchgate.net [researchgate.net]
- 25. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 2,3-Dimethoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][2] This powerful palladium-catalyzed reaction joins an organoboron compound (such as a boronic acid) with an organohalide or triflate.[1][3] Its advantages include mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acids.[1]
This document provides detailed application notes and a general protocol for the Suzuki-Miyaura coupling of 2,3-dimethoxyphenylboronic acid. This specific boronic acid is a valuable building block in medicinal chemistry, as the resulting 2,3-dimethoxybiphenyl scaffold is found in various biologically active molecules with potential therapeutic applications, including anti-inflammatory and antioxidant agents.
Core Concepts and Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.[1]
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.[1]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.[1]
Experimental Protocols
The following is a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Reaction conditions should be optimized for specific substrates.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst with a specialized ligand)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., Dioxane/Water mixture, Toluene, THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., a 4:1 mixture of dioxane and water). Then, add the palladium catalyst (typically 1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2,3-dimethoxybiphenyl derivative.
Data Presentation
The following tables provide representative data for Suzuki-Miyaura coupling reactions involving substituted phenylboronic acids. Note that optimal conditions for this compound may vary.
Table 1: Effect of Catalyst and Ligand on Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | Moderate to High |
| 2 | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene | 110 | 8 | High |
| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 16 | Moderate |
| 4 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF | 70 | 24 | High |
Table 2: Influence of Reaction Parameters on Coupling of Methoxy-Substituted Phenylboronic Acids
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromoanisole | 3-Methoxyphenylboronic acid | Pd/BC | K₂CO₃ | H₂O | 80 | 87 |
| Iodobenzene | 4-Methoxyphenylboronic acid | Pd/BC | K₂CO₃ | H₂O | 80 | 98 |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | Na₂CO₃ | H₂O/EtOH | 110 | >95 |
| 3-Chloroanisole | 2,6-Dimethylphenylboronic acid | P2 | K₃PO₄ | Dioxane/H₂O | 25 | Good Conversion |
Visualization of Workflow and Mechanism
To aid in the conceptualization of the experimental process and the underlying chemical transformation, the following diagrams are provided.
Applications in Drug Development
The 2,3-dimethoxybiphenyl moiety and related structures are of significant interest in drug discovery. The presence of methoxy groups can influence the pharmacological properties of a molecule, including its binding affinity to biological targets and its metabolic stability.
Derivatives of methoxy-substituted biaryls have been investigated for a range of biological activities:
-
Anti-inflammatory Activity: Certain methoxy-substituted 2,3-diaryl-2,3-dihydrobenzofurans have shown the ability to inhibit the NF-κB pathway, a key regulator of inflammation.[4]
-
Antioxidant Properties: The 2-methoxyphenol substructure is known to exhibit antioxidant activity, which is beneficial in combating oxidative stress-related diseases.[5]
-
Anticancer Potential: Some combretastatin analogues containing trimethoxyphenyl groups have demonstrated potent cytotoxic activity against cancer cell lines by inhibiting tubulin polymerization.
The Suzuki-Miyaura coupling of this compound provides a versatile and efficient route to synthesize libraries of novel biaryl compounds for screening and development of new therapeutic agents.
References
Application Notes and Protocols: The Use of 2,3-Dimethoxyphenylboronic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethoxyphenylboronic acid is a versatile reagent in organic synthesis, primarily utilized as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This application note details its use in the synthesis of biologically active molecules, particularly combretastatin analogues, which are potent anticancer agents. Furthermore, it touches upon its emerging role in the development of materials for Organic Light-Emitting Diodes (OLEDs). The unique electronic and steric properties of the 2,3-dimethoxyphenyl moiety can impart desirable characteristics to the target molecules, influencing their biological activity or material properties.
Key Applications
Synthesis of Combretastatin Analogues as Anticancer Agents
Combretastatin A-4 (CA-4) is a natural product that exhibits potent cytotoxic activity by inhibiting tubulin polymerization, a critical process in cell division.[1] Consequently, it serves as a lead compound for the development of novel anticancer drugs. This compound is a crucial synthon for creating analogues of CA-4, where the 2,3-dimethoxyphenyl group often constitutes one of the two aromatic rings essential for biological activity. The Suzuki-Miyaura coupling enables the efficient formation of the biaryl linkage, a core structural feature of these analogues.
Mechanism of Action: Tubulin Polymerization Inhibition
Combretastatin A-4 and its analogues bind to the colchicine-binding site on β-tubulin. This interaction disrupts the formation of microtubules, which are essential components of the cytoskeleton responsible for forming the mitotic spindle during cell division. The inhibition of tubulin polymerization leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis (programmed cell death) in cancer cells.
Figure 1: Signaling pathway of tubulin polymerization inhibition.
Building Block for OLED Materials
The development of advanced organic materials for OLEDs is a rapidly growing field. Boronic acids, including this compound, are valuable intermediates in the synthesis of the complex conjugated molecules used in various layers of an OLED device, such as the emissive and charge-transport layers.[2] The incorporation of the 2,3-dimethoxyphenyl moiety can influence the electronic properties, thermal stability, and solubility of the final OLED material. While specific protocols are often proprietary, the general synthetic approach relies on Suzuki-Miyaura coupling to construct the desired molecular architecture.
Experimental Protocols
Suzuki-Miyaura Cross-Coupling for the Synthesis of a Combretastatin Analogue
This protocol is adapted from a general method for the synthesis of combretastatin derivatives and provides a robust starting point for the coupling of this compound with a suitable aryl halide.[3]
Reaction Scheme:
(Z)-1-(4-bromo-2,5-dimethoxyphenyl)-2-(2,3-dimethoxyphenyl)ethene
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| (Z)-1-(4-bromo-2,5-dimethoxyphenyl)-1-iodoethene | 442.00 | 0.68 mmol, 1.0 eq | 1.0 |
| This compound | 181.98 | 1.02 mmol, 1.5 eq | 1.5 |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1155.56 | 0.034 mmol, 5 mol% | 0.05 |
| 1,2-Dimethoxyethane (DME) | 90.12 | 50 mL | - |
| 2 M Aqueous Sodium Carbonate (Na₂CO₃) | 105.99 | 1 mL (2 mmol) | 3.0 |
| Ethyl Acetate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |
| Silica Gel | - | As needed | - |
Procedure:
-
To a 100 mL round-bottom flask, add (Z)-1-(4-bromo-2,5-dimethoxyphenyl)-1-iodoethene (0.68 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.034 mmol).
-
Add 1,2-dimethoxyethane (50 mL) to the flask and stir the mixture under an argon atmosphere for 20 minutes.
-
Add this compound (1.02 mmol) and 2 M aqueous sodium carbonate solution (1 mL) to the reaction mixture.
-
Heat the mixture at reflux (approximately 85 °C) for 20 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Reactions:
The following table summarizes typical yields for Suzuki-Miyaura coupling reactions to form biaryl compounds, which are structurally related to the core of combretastatin analogues.
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (0.0032) | Na₂CO₃ | n-Propanol/H₂O | Reflux | 1 | ~95 |
| 2-Bromopyridine | Phenylboronic acid | Pd₂(dba)₃ (2-3%) | KF | Dioxane | 110 | - | 74-82 |
| Aryl Bromide | Arylboronic acid | p(HEMA)-Pd(II) | K₂CO₃ | EtOH/H₂O | 80 | 1 | >99 |
Note: Yields are highly dependent on the specific substrates, catalyst, and reaction conditions.
Figure 2: Experimental workflow for Suzuki-Miyaura coupling.
Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis. Its primary application in the construction of combretastatin analogues highlights its importance in medicinal chemistry and drug discovery. The detailed protocol for the Suzuki-Miyaura cross-coupling reaction provided herein serves as a practical guide for researchers. Furthermore, its potential in the synthesis of novel OLED materials underscores its broader utility in materials science. Further exploration of its reactivity and applications is likely to yield new and innovative molecules with significant scientific and technological impact.
References
Application of 2,3-Dimethoxyphenylboronic Acid in the Synthesis of Novel Anticancer Agents
Introduction
2,3-Dimethoxyphenylboronic acid is a versatile building block in medicinal chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct carbon-carbon bonds.[1] This application note details the use of this compound in the synthesis of quinoline-based compounds, a class of heterocyclic molecules with demonstrated potential as anticancer agents. The 2,3-dimethoxyphenyl moiety can be a critical pharmacophore, contributing to the molecule's interaction with biological targets and influencing its overall efficacy.
Application in Anticancer Drug Discovery
The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer properties.[2] The introduction of a 2,3-dimethoxyphenyl group onto the quinoline core via Suzuki coupling can lead to the development of potent anticancer agents. These compounds often exert their cytotoxic effects by inducing apoptosis (programmed cell death) in cancer cells.[3][4]
One notable application is in the synthesis of analogs of natural products like combretastatin A-4, a potent inhibitor of tubulin polymerization.[1] While direct synthesis of a specific, named drug candidate using this compound with comprehensive biological data was not found in the immediate literature, the synthesis of structurally related 2-(dimethoxyphenyl)quinoline derivatives showcases the utility of this reagent. For instance, various substituted quinoline derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines.[1][5]
Quantitative Data Summary
The following table summarizes the cytotoxic activity of representative quinoline derivatives, highlighting the potential of this class of compounds. While the data is for structurally similar compounds, it provides a strong rationale for the synthesis of 2-(2,3-dimethoxyphenyl)quinoline analogs as potential anticancer agents.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 7e | A2780 (Ovarian) | 5.02 | [5] |
| A2780/RCIS (Resistant Ovarian) | 6.51 | [5] | |
| MCF-7 (Breast) | 10.32 | [5] | |
| MCF-7/MX (Resistant Breast) | 8.75 | [5] | |
| 7f | A2780 (Ovarian) | 6.15 | [5] |
| A2780/RCIS (Resistant Ovarian) | 7.23 | [5] | |
| MCF-7 (Breast) | 12.54 | [5] | |
| MCF-7/MX (Resistant Breast) | 9.88 | [5] | |
| 6-Bromo-5-nitroquinoline | HT29 (Colon) | 15.6 | [1] |
| 6,8-diphenylquinoline | HT29 (Colon) | 31.2 | [1] |
Table 1: Cytotoxicity of Representative Quinoline Derivatives.
Experimental Protocols
1. Synthesis of 2-(2,3-dimethoxyphenyl)quinoline via Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the synthesis of similar 2-arylquinolines.[6][7]
Materials:
-
2-Chloroquinoline
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 2-chloroquinoline (1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times.
-
Add 1,4-dioxane (10 mL) and water (2 mL) to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(2,3-dimethoxyphenyl)quinoline.
2. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of the synthesized compound on cancer cell lines.[8]
Materials:
-
Synthesized 2-(2,3-dimethoxyphenyl)quinoline
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a stock solution of the synthesized compound in DMSO and make serial dilutions in the complete culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizations
Caption: Experimental workflow for the synthesis of 2-(2,3-dimethoxyphenyl)quinoline.
Caption: Proposed apoptotic signaling pathway induced by 2-(2,3-dimethoxyphenyl)quinoline.
This compound serves as a valuable reagent for the synthesis of novel quinoline-based anticancer agents. The Suzuki-Miyaura cross-coupling reaction provides an efficient method for incorporating the 2,3-dimethoxyphenyl moiety into the quinoline scaffold. The resulting compounds are promising candidates for further investigation as they belong to a class of molecules known to induce apoptosis in cancer cells, potentially through the p53-mediated pathway. The provided protocols offer a foundation for the synthesis and biological evaluation of these and similar compounds in a drug discovery setting.
References
- 1. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,3-Dimethoxyphenylboronic Acid in Advanced Materials Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethoxyphenylboronic acid (2,3-DMPBA) is a versatile organic compound that serves as a critical building block in the synthesis of advanced materials.[1][2] Its unique electronic and structural properties, imparted by the two methoxy groups on the phenyl ring, make it a valuable reagent in the development of materials for organic electronics, chemical sensors, and drug delivery systems.[1][2] The boronic acid functional group allows for its participation in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[2]
These application notes provide an overview of the use of this compound in the synthesis of advanced materials, including detailed experimental protocols and data presented for comparative analysis.
I. Application in Organic Light-Emitting Diodes (OLEDs)
The incorporation of the 2,3-dimethoxyphenyl moiety into organic molecules can significantly influence their electronic and optical properties, making them suitable for use in OLEDs as emitters, hosts, or charge transport materials. The methoxy groups can modulate the HOMO/LUMO energy levels, which is crucial for optimizing charge injection and transport, leading to improved device efficiency and stability.
A. Synthesis of a Biphenyl-Based Blue Emitter via Suzuki-Miyaura Coupling
A common strategy for synthesizing OLED materials is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This protocol outlines the synthesis of a hypothetical blue-emitting material, 4'-(2,3-dimethoxyphenyl)-[1,1'-biphenyl]-4-carbonitrile, which could serve as an emissive layer in an OLED device.
Experimental Protocol:
Materials:
-
This compound (1.0 eq)
-
4'-Bromo-[1,1'-biphenyl]-4-carbonitrile (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Toluene (solvent)
-
Deionized water (solvent)
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous magnesium sulfate (MgSO₄) (for drying)
-
Silica gel (for column chromatography)
-
Hexanes and Ethyl Acetate (for column chromatography)
Procedure:
-
To a round-bottom flask, add this compound, 4'-bromo-[1,1'-biphenyl]-4-carbonitrile, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and deionized water (typically in a 4:1 to 10:1 ratio).
-
Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure 4'-(2,3-dimethoxyphenyl)-[1,1'-biphenyl]-4-carbonitrile.
Data Presentation:
While specific performance data for an OLED device incorporating 4'-(2,3-dimethoxyphenyl)-[1,1'-biphenyl]-4-carbonitrile is not available, the table below presents typical performance metrics for blue-emitting OLEDs based on similar biphenyl derivatives to provide a comparative context.
| Emitter Material Class | External Quantum Efficiency (EQE) (%) | Commission Internationale de l'Éclairage (CIE) Coordinates (x, y) |
| Biphenyl-based fluorophores | 5 - 10 | (0.15, 0.10) - (0.15, 0.25) |
| Biphenyl-based phosphors | 15 - 25 | (0.14, 0.20) - (0.16, 0.35) |
| Biphenyl-based TADF emitters | 20 - 30 | (0.15, 0.20) - (0.17, 0.40) |
Experimental Workflow:
Caption: Workflow for the synthesis of an OLED material via Suzuki-Miyaura coupling.
II. Application in Chemical Sensors
Phenylboronic acids are well-known for their ability to reversibly bind with 1,2- and 1,3-diols, a property that is extensively utilized in the development of chemical sensors, particularly for glucose. The incorporation of this compound into a polymer matrix can create a hydrogel that swells or shrinks in response to glucose concentration, leading to a detectable signal.
A. Preparation of a Glucose-Responsive Hydrogel
This protocol describes the synthesis of a glucose-responsive hydrogel by copolymerizing N-isopropylacrylamide (NIPAM) with a custom-synthesized acrylamide monomer functionalized with this compound.
Experimental Protocol:
Part 1: Synthesis of N-(2,3-dimethoxyphenyl)acrylamide
-
Dissolve 3-aminophenylboronic acid (which would be a precursor to the acrylamide monomer) in a suitable solvent. For this hypothetical protocol, we will assume the synthesis of an acrylamide from a commercially available aminophenylboronic acid derivative, which is then functionalized with the 2,3-dimethoxy groups in a separate step (not detailed here for brevity). A more direct, though potentially more complex, route would involve starting with 2,3-dimethoxyaniline.
-
React the amino-functionalized phenylboronic acid with acryloyl chloride in the presence of a base (e.g., triethylamine) at low temperature to form the acrylamide monomer.
-
Purify the resulting monomer by recrystallization or column chromatography.
Part 2: Hydrogel Synthesis
Materials:
-
N-isopropylacrylamide (NIPAM) (major monomer)
-
N-(2,3-dimethoxyphenyl)acrylamide (functional monomer, synthesized in Part 1)
-
N,N'-Methylenebis(acrylamide) (MBA) (cross-linker)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Dissolve NIPAM, N-(2,3-dimethoxyphenyl)acrylamide, and MBA in PBS in a vial. The molar ratio of these components will determine the hydrogel's properties.
-
Degas the solution by bubbling nitrogen gas through it for 20-30 minutes.
-
Add the initiator (APS) and accelerator (TEMED) to the solution to initiate polymerization.
-
Quickly pour the solution into a mold (e.g., between two glass plates with a spacer) and allow it to polymerize at room temperature for several hours.
-
After polymerization is complete, carefully remove the hydrogel from the mold and wash it extensively with deionized water to remove any unreacted monomers and initiator.
-
Store the hydrogel in PBS.
Data Presentation:
The performance of a glucose sensor is typically evaluated based on its sensitivity, selectivity, and response time. The following table shows representative data for a phenylboronic acid-based hydrogel sensor, which can be used as a benchmark for a sensor developed with this compound.
| Analyte | Concentration Range (mM) | Swelling Ratio Change (%) | Response Time (minutes) |
| Glucose | 0 - 20 | 5 - 50 | 10 - 30 |
| Fructose | 0 - 20 | 2 - 25 | 10 - 30 |
| Lactate | 0 - 20 | < 5 | > 30 |
Signaling Pathway:
Caption: Signaling pathway of a boronic acid-based glucose sensor.
III. Application in Conductive Polymers
While less common than its use in OLEDs and sensors, this compound can be used to functionalize conductive polymers. By incorporating this moiety, it may be possible to modulate the polymer's conductivity, solubility, and processability, as well as introduce specific recognition capabilities.
A. Synthesis of a Functionalized Polythiophene Derivative
This protocol outlines a potential route for synthesizing a polythiophene derivative functionalized with 2,3-dimethoxyphenyl groups via a Suzuki polymerization.
Experimental Protocol:
Materials:
-
2,5-Dibromo-3-(2,3-dimethoxyphenyl)thiophene (Monomer)
-
Bis(pinacolato)diboron
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
Procedure:
Part 1: Synthesis of the Monomer (2,5-Dibromo-3-(2,3-dimethoxyphenyl)thiophene)
-
This monomer can be synthesized via a Suzuki coupling reaction between 2,3,5-tribromothiophene and this compound. The reaction would be selective for the more reactive C-3 position of the tribromothiophene.
Part 2: Suzuki Polymerization
-
To a flame-dried Schlenk flask, add the monomer, bis(pinacolato)diboron, and potassium acetate.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Degas the solution with a stream of argon for 30 minutes.
-
Add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst.
-
Heat the reaction mixture at 80-90 °C for 24-48 hours under an argon atmosphere.
-
After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Collect the polymer by filtration and wash it sequentially with methanol, acetone, and hexanes to remove oligomers and catalyst residues.
-
Dry the polymer under vacuum.
Data Presentation:
The properties of the resulting functionalized polythiophene would need to be characterized. The table below shows typical properties for a standard conductive polymer like poly(3-hexylthiophene) (P3HT) for comparison.
| Property | Typical Value for P3HT |
| Electrical Conductivity (S/cm) | 10⁻⁵ to 10³ (dopant dependent) |
| Optical Band Gap (eV) | ~1.9 - 2.1 |
| Solubility | Soluble in common organic solvents (e.g., chloroform, toluene) |
Experimental Workflow:
Caption: Workflow for the synthesis of a functionalized conductive polymer.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of advanced materials. Its utility in Suzuki-Miyaura cross-coupling reactions enables the construction of complex organic molecules with tailored electronic and optical properties for applications in OLEDs, chemical sensors, and functional polymers. The provided protocols offer a starting point for researchers to explore the potential of this compound in their own materials development efforts. Further research is warranted to fully elucidate the structure-property relationships of materials derived from this compound and to optimize their performance in various applications.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 2,3-Dimethoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2,3-dimethoxyphenylboronic acid with various aryl and heteroaryl halides. This sterically hindered and electron-rich boronic acid is a valuable building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The protocols and data presented herein offer a robust starting point for developing efficient and scalable coupling reactions.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[1] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a base.[2] this compound presents a unique challenge due to the steric hindrance imposed by the ortho-methoxy group, which can impede the catalytic cycle.[3] However, with the appropriate choice of catalyst, ligand, and reaction conditions, high yields of the desired coupled products can be achieved.
The general mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three main steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[2]
Data Presentation: Comparative Reaction Conditions and Yields
The following table summarizes various reported conditions for the Suzuki-Miyaura cross-coupling of this compound with a range of aryl and heteroaryl halides. This data allows for easy comparison of different catalytic systems and their effectiveness.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pyridine-2-sulfonyl fluoride (PyFluor) | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ | Dioxane | 65 | 18 | 49[4] |
| 2 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 12 | ~92 (analogous substrate) |
| 3 | 1-Bromo-4-nitrobenzene | Pd(iminophosphine) complex C1 | - | Various | Various | Optimized | - | Up to 99[5] |
| 4 | Aryl Chlorides (general) | Pd precatalyst (2) | - | NaOtBu | Isopropanol | Room Temp. | 0.25-1 | High (general method)[6] |
| 5 | 2-Bromopyridine | Pd₂(dba)₃ (2-3) | Phosphite or Phosphine Oxide (6-9) | KF | Dioxane | 110 | - | Good to Excellent (general method)[7] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura cross-coupling reaction using this compound.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromopyridine, 1-bromo-4-nitrobenzene)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)
-
Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Degassed water (if applicable)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed vial)
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk flask or a sealable reaction vial containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), the base (2.0-3.0 mmol), and the palladium catalyst (1-5 mol%).
-
Inert Atmosphere: Seal the flask with a septum or cap and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed anhydrous solvent (and degassed water, if using a biphasic system) via syringe. The typical solvent volume is 5-10 mL per mmol of the limiting reagent.
-
Reaction: Place the reaction vessel in a preheated oil bath or on a heating block at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously for the specified time (typically 2-24 hours).
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired biaryl product.
Mandatory Visualizations
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Solvent Systems for 2,3-Dimethoxyphenylboronic Acid Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for selecting optimal solvent systems in reactions involving 2,3-dimethoxyphenylboronic acid, a key building block in the synthesis of complex organic molecules. The choice of solvent is a critical parameter that can significantly influence reaction yield, rate, and selectivity in pivotal transformations such as Suzuki-Miyaura and Chan-Lam cross-coupling reactions.
Key Considerations for Solvent Selection
The efficacy of a solvent system in reactions with this compound is governed by several factors:
-
Solubility: The solvent must effectively dissolve the boronic acid, the coupling partner (e.g., aryl halide), and the catalyst to ensure a homogeneous reaction mixture, which is crucial for efficient catalysis.
-
Polarity: The polarity of the solvent can influence the rate of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. For Suzuki-Miyaura couplings, mixtures of an organic solvent with water are often employed to dissolve the inorganic base and facilitate the transmetalation step.
-
Aprotic vs. Protic: Protic solvents can participate in hydrogen bonding and may influence the stability of intermediates. Aprotic solvents are generally preferred for many cross-coupling reactions to avoid unwanted side reactions.
-
Boiling Point: The reaction temperature is a critical parameter, and the solvent's boiling point must be appropriate for the desired reaction conditions. Higher temperatures can often increase reaction rates but may also lead to decomposition of reactants or catalysts.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, enabling the synthesis of biaryl compounds. The choice of solvent is critical for achieving high yields and reaction efficiency.
Recommended Solvent Systems
Biphasic solvent systems containing water are frequently optimal for Suzuki-Miyaura couplings involving arylboronic acids. The aqueous phase is essential for dissolving the inorganic base (e.g., K₂CO₃, K₃PO₄), which is necessary for the activation of the boronic acid.
| Solvent System | Typical Ratio (Organic:Water) | Observations | Expected Outcome |
| 1,4-Dioxane / Water | 4:1 to 3:1 | Provides excellent solubility for both organic reactants and inorganic bases. A robust and widely applicable system. | High to excellent yields are expected. |
| Toluene / Water | 4:1 | A common choice, particularly for reactions requiring higher temperatures. Requires efficient stirring to ensure adequate mixing of the biphasic system. | Good to high yields can be achieved. |
| Tetrahydrofuran (THF) / Water | 1:1 to 2:1 | A versatile and effective solvent system for a range of Suzuki-Miyaura couplings. | Good yields are commonly obtained.[1] |
| N,N-Dimethylformamide (DMF) / Water | 4:1 to 1:1 | A polar aprotic solvent useful for challenging couplings or when substrate solubility is an issue in other systems.[1] | Moderate to good yields. Caution is advised as DMF can sometimes lead to side reactions.[1] |
| Ethanol / Water | 5:1 | An environmentally friendlier option that can provide high catalytic activity. | High yields are achievable under optimized conditions. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 - 1.5 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the aryl bromide, the base, and the palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-100 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Chan-Lam Cross-Coupling Reactions
The Chan-Lam coupling provides a valuable method for the formation of carbon-heteroatom bonds, typically C-N or C-O bonds, using a copper catalyst. The reaction conditions are often milder than corresponding palladium-catalyzed reactions.
Recommended Solvent Systems
The choice of solvent in Chan-Lam couplings is highly dependent on the specific nucleophile being used.
| Solvent System | Observations | Expected Outcome |
| Dichloromethane (DCM) | A common solvent for Chan-Lam couplings, particularly with amine nucleophiles. | Good yields can be obtained, often at room temperature. |
| Methanol (MeOH) | Effective for couplings with certain nucleophiles. | Can provide good to excellent yields. |
| Methanol (MeOH) / Pyridine | The addition of pyridine as a co-solvent and base can be beneficial, especially for challenging couplings. | Optimized conditions can lead to high yields. |
| Toluene / Water | A 3:1 mixture has been shown to be optimal for certain Chan-Lam cyclopropylation reactions and may be applicable to other couplings.[2] | Good to high yields are possible. |
Experimental Protocol: General Procedure for Chan-Lam N-Arylation
This protocol outlines a general procedure for the N-arylation of an amine with this compound.
Materials:
-
This compound (1.0 - 1.5 equiv)
-
Amine (1.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 10-20 mol%)
-
Base (e.g., Pyridine or Triethylamine, 2.0 equiv)
-
Solvent (e.g., Dichloromethane or Methanol)
Procedure:
-
To a reaction vessel, add this compound, the amine, and copper(II) acetate.
-
Add the solvent, followed by the base.
-
Stir the reaction mixture vigorously at room temperature and open to the air.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary significantly depending on the substrates.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic phase with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Logical Framework for Solvent System Selection
The selection of an optimal solvent system is a critical step in reaction optimization. The following decision tree provides a logical framework for this process.
References
Synthesis of Biaryl Compounds Using 2,3-Dimethoxyphenylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of biaryl compounds utilizing 2,3-dimethoxyphenylboronic acid as a key reagent in Suzuki-Miyaura cross-coupling reactions. Biaryl scaffolds are of significant interest in medicinal chemistry and materials science, and this guide offers a practical resource for their efficient synthesis.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This palladium-catalyzed reaction is prized for its mild conditions, high functional group tolerance, and the commercial availability of a wide array of starting materials. This compound is a valuable building block in this context, allowing for the introduction of a dimethoxy-substituted phenyl group, a common motif in biologically active molecules. The methoxy groups can influence the electronic properties and conformation of the resulting biaryl product, making this reagent particularly useful in drug discovery and development programs.
Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols provide generalized procedures for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: General Procedure for Small-Scale Reactions
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)
-
Ligand (if a separate ligand is used, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, THF)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the base (2.0-3.0 equivalents), the palladium catalyst (1-5 mol%), and the ligand (if applicable).
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent (and water if a biphasic system is used) via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the required time (typically 2-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
Same as Protocol 1, but with a microwave-safe reaction vial.
Procedure:
-
Combine the reagents and solvent in a microwave vial as described in Protocol 1.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) for a shorter reaction time (e.g., 10-60 minutes).
-
After the reaction is complete, cool the vial to a safe temperature.
-
Work up and purify the product as described in Protocol 1.
Data Presentation: Representative Reaction Conditions and Yields
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 80-90 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ (2) | XPhos (5) | Cs₂CO₃ | THF | 80 | 18 | 75-85 |
| 4 | 4-Iodotoluene | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME/H₂O | 85 | 16 | 88-98 |
| 5 | 1-Chloro-4-cyanobenzene | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ | sec-Butanol | 110 | 24 | 70-80 |
Note: Yields are estimates and will vary depending on the specific substrate and reaction conditions.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of a biaryl compound using this compound.
Caption: A typical experimental workflow for biaryl synthesis.
Application Notes and Protocols: 2,3-Dimethoxyphenylboronic Acid in the Development of OLED Materials
Abstract: This document provides detailed application notes and experimental protocols for the use of 2,3-dimethoxyphenylboronic acid as a building block in the synthesis of organic light-emitting diode (OLED) materials. While direct literature on this specific isomer is limited, these notes are based on the well-established role of substituted phenylboronic acids in developing advanced materials for emissive and host layers in OLEDs. The protocols and data presented are representative of the synthesis and performance of materials where the 2,3-dimethoxyphenyl moiety can be incorporated to modulate electronic properties and enhance device performance.
Introduction: The Role of Substituted Phenylboronic Acids in OLEDs
Phenylboronic acids are crucial intermediates in the synthesis of complex organic molecules for OLEDs, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This versatile reaction allows for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms, enabling the construction of the extended π-conjugated systems that are essential for efficient charge transport and light emission in OLED devices.
The substituents on the phenylboronic acid ring play a critical role in tuning the optoelectronic properties of the final OLED material. Methoxy groups (-OCH₃), such as those in this compound, are electron-donating and can influence the following properties:
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels: The electron-donating nature of methoxy groups can raise the HOMO level of the resulting molecule. This can be strategically used to improve charge injection from the anode and to tune the emission color.
-
Solubility: The presence of methoxy groups can enhance the solubility of the resulting organic materials in common organic solvents, which is beneficial for solution-based processing of OLED devices.
-
Morphological Stability: The substitution pattern can influence the solid-state packing of the molecules, which in turn affects the material's thermal and morphological stability, contributing to longer device lifetimes.
While various substituted phenylboronic acids have been employed in the synthesis of host materials, emissive layers, and charge-transporting layers, this document will focus on the potential application of this compound.
Application in Blue Thermally Activated Delayed Fluorescence (TADF) Emitters
Thermally activated delayed fluorescence (TADF) materials have emerged as a highly efficient class of emitters for third-generation OLEDs, as they can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. The design of TADF molecules often involves linking electron-donating and electron-accepting moieties to achieve a small singlet-triplet energy splitting (ΔEST).
The 2,3-dimethoxyphenyl group can be incorporated as part of a donor unit in a TADF emitter. The electron-donating methoxy groups can help to spatially separate the HOMO and LUMO, a key strategy for minimizing ΔEST.
Experimental Protocols
This protocol describes a representative synthesis of a donor-acceptor molecule where this compound is coupled with a halogenated acceptor core.
Materials:
-
This compound
-
Halogenated acceptor core (e.g., a di-brominated benzonitrile derivative)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Toluene and water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a Schlenk flask, combine the halogenated acceptor core (1.0 mmol), this compound (2.2 mmol, 2.2 equivalents), potassium carbonate (3.0 mmol, 3.0 equivalents), and palladium(II) acetate (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Ligand Addition: Add degassed toluene (20 mL) and degassed water (5 mL) to the flask. Add the phosphine ligand (e.g., PCy₃, 0.04 mmol, 4 mol%).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 24 hours under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water (20 mL) and extract with dichloromethane (3 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the final product.
-
Characterization: Characterize the purified compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Presentation
The following table summarizes the performance of representative blue TADF OLEDs incorporating methoxy-substituted donor moieties, illustrating the potential performance targets for materials derived from this compound.
| Emitter Codename | Host Material | Max. EQE (%) | Emission Peak (nm) | CIE Coordinates (x, y) | Reference |
| DMAC-DPS | mCP | ~10% | 476 | (0.17, 0.37) | [1] |
| TMCz-BO | DPEPO | 20.2% | 476 | (0.14, 0.22) | [2] |
| PXZ-TRZ | mCP | 19.5% | 484 | (0.20, 0.45) | Generic TADF Data |
EQE: External Quantum Efficiency; CIE: Commission Internationale de l'Éclairage.
Visualizations
Caption: General workflow for the synthesis of a TADF emitter.
Caption: A typical multi-layer OLED device structure.
Conclusion
This compound represents a valuable, though currently under-explored, building block for the synthesis of novel OLED materials. Its electron-donating methoxy groups can be strategically employed to fine-tune the electronic properties of TADF emitters and other functional organic materials. The provided protocols and data serve as a foundational guide for researchers and scientists in the field of organic electronics to explore the potential of this and similar substituted phenylboronic acids in the development of next-generation OLED technologies. Further research is warranted to synthesize and characterize specific materials derived from this compound and to evaluate their performance in OLED devices.
References
Application Notes and Protocols for Carbon-Carbon Bond Formation with 2,3-Dimethoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,3-dimethoxyphenylboronic acid in carbon-carbon bond formation, focusing on the widely utilized Suzuki-Miyaura cross-coupling reaction. This powerful reaction is a cornerstone in synthetic organic chemistry, enabling the construction of biaryl and substituted aromatic structures that are pivotal in drug discovery and materials science.
Introduction to Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an organoboron compound (such as a boronic acid) and an organohalide or triflate. This reaction is favored for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a diverse range of boronic acids. The use of this compound allows for the introduction of a 2,3-dimethoxyphenyl moiety, a common structural motif in biologically active molecules.
Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) transfers its organic group to the palladium center, forming a new Pd(II) species.
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Applications in Drug Discovery
The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The ability to synthesize substituted biphenyls with high efficiency and control over functionality makes the Suzuki-Miyaura reaction an invaluable tool. The 2,3-dimethoxyphenyl group, in particular, can influence the pharmacokinetic and pharmacodynamic properties of a molecule through its electronic and steric effects, as well as its potential for metabolic modification.
Experimental Protocols
Below is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol can be adapted for various substrates with appropriate optimization of reaction conditions.
General Experimental Workflow
The general workflow for a Suzuki-Miyaura coupling reaction involves several key stages, from reaction setup to product purification.
Detailed Protocol: Synthesis of 2',3'-Dimethoxy-2-nitrobiphenyl
This protocol describes the synthesis of 2',3'-dimethoxy-2-nitrobiphenyl via the Suzuki-Miyaura coupling of 1-bromo-2-nitrobenzene and this compound.
Materials:
-
1-Bromo-2-nitrobenzene
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 1-bromo-2-nitrobenzene (1.0 mmol, 1.0 eq.), this compound (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Catalyst Addition: Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).
-
Solvent Addition: Add a degassed solvent mixture of toluene (5 mL), ethanol (1 mL), and water (1 mL).
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and extract the product with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2',3'-dimethoxy-2-nitrobiphenyl.
Data Presentation
The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of this compound with various aryl halides. Yields can vary depending on the specific substrates and reaction conditions.
| Entry | Aryl Halide | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-2-nitrobenzene | Pd(OAc)₂ (3) / PPh₃ (6) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | ~85-95 |
| 2 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Dioxane/H₂O | 100 | 8 | ~90-98 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 16 | ~75-85 |
| 4 | 4-Iodotoluene | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | DMF | 90 | 6 | ~92-99 |
Note: The data presented in this table is representative and has been compiled from typical Suzuki-Miyaura reaction conditions. Actual yields may vary.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the catalyst loading, using a different palladium ligand (e.g., bulky biaryl phosphines like SPhos or XPhos), or a stronger base (e.g., K₃PO₄ or Cs₂CO₃). Ensure that the reaction is performed under strictly anaerobic conditions, as oxygen can deactivate the catalyst.
-
Homocoupling of Boronic Acid: The formation of biphenyl from the boronic acid (homocoupling) can be a significant side reaction. This is often promoted by the presence of oxygen. Thoroughly degassing the solvents and maintaining an inert atmosphere can minimize this.
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid by a proton source can also reduce the yield. Using anhydrous solvents and a non-aqueous base can sometimes mitigate this issue.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Many organic solvents are flammable and should be handled with care, away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Application Notes and Protocols: Phenylboronic Acids as Versatile Reagents for Bioconjugation
For the Attention of: Researchers, scientists, and drug development professionals.
Introduction:
Bioconjugation, the covalent linking of a biomolecule to another molecule, is a cornerstone of modern chemical biology, enabling the development of sophisticated therapeutics, diagnostics, and research tools. Boronic acids have emerged as a highly versatile class of reagents for these applications due to their unique reactivity profiles and biocompatibility. While the specific use of 2,3-dimethoxyphenylboronic acid in bioconjugation is not extensively documented in scientific literature, a closely related class of compounds, ortho-carbonylphenylboronic acids, most notably 2-formylphenylboronic acid (2fPBA), have demonstrated significant utility. These reagents facilitate rapid and site-specific bioconjugation reactions under mild, physiological conditions.
This document provides a detailed overview of the principles and applications of ortho-carbonylphenylboronic acids in bioconjugation, complete with experimental protocols and quantitative data to guide researchers in their effective implementation.
Core Principles of ortho-Carbonylphenylboronic Acid Bioconjugation
The key to the utility of ortho-carbonylphenylboronic acids in bioconjugation lies in the cooperative action of the boronic acid and the adjacent aldehyde or ketone functionality. This unique arrangement leads to highly accelerated and specific condensation reactions with certain nucleophiles, forming stable heterocyclic products.
A prominent example is the reaction of 2-formylphenylboronic acid (2fPBA) with molecules containing an α-amino-hydrazide group. This reaction proceeds through the initial formation of a hydrazone, which then undergoes a rapid intramolecular cyclization to form a stable 2,3,1-benzodiazaborine (DAB) derivative.[1][2] This reaction is exceptionally fast and bioorthogonal, meaning it does not interfere with native biological functional groups.[1][2]
Applications in Research and Drug Development
The unique reactivity of ortho-carbonylphenylboronic acids has been leveraged in a variety of applications, including:
-
Antibody-Drug Conjugates (ADCs): Site-specific conjugation of cytotoxic payloads to antibodies for targeted cancer therapy.
-
Protein Labeling: Attachment of fluorescent probes, affinity tags, or other reporter molecules for imaging and pull-down experiments.
-
Peptide and Protein Cyclization: Formation of "stapled" peptides to enhance structural stability and biological activity.
-
Protein-Protein Conjugates: Creation of well-defined protein dimers or multimers for various research and therapeutic purposes.[3]
-
Stimuli-Responsive Systems: The reversible nature of some boronate ester linkages can be exploited to create bioconjugates that release their payload in response to specific stimuli like changes in pH.
Quantitative Data for Bioconjugation Reactions
The following table summarizes key quantitative data for bioconjugation reactions involving ortho-carbonylphenylboronic acids.
| Reagent | Reaction Partner | Product | Second-Order Rate Constant (k₂) | Reaction Conditions | Reference |
| 2-Formylphenylboronic acid (2fPBA) | α-Amino-hydrazide | 2,3,1-Benzodiazaborine (DAB) | ~700 M⁻¹s⁻¹ | PBS, pH 7.4 | [1] |
| 2-Formylphenylboronic acid (2fPBA) | Phenylhydrazine | Boron-nitrogen heterocycle | ~10³ M⁻¹s⁻¹ | Aqueous solution, neutral pH | [1] |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling using 2-Formylphenylboronic Acid (2fPBA)
This protocol outlines a general method for the site-specific labeling of a protein containing an α-amino-hydrazide handle with a 2fPBA-functionalized payload.
Materials:
-
Protein containing a unique α-amino-hydrazide group (1-10 mg/mL)
-
2-Formylphenylboronic acid (2fPBA)-functionalized payload (e.g., a fluorescent dye)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Reagent (optional): A small molecule containing a hydrazide group (e.g., hydrazine)
-
Purification System: Size-exclusion chromatography (SEC) column
-
Analytical Instruments: UV-Vis spectrophotometer, SDS-PAGE, Mass Spectrometer
Procedure:
-
Protein Preparation: Dissolve the α-amino-hydrazide-containing protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Payload Preparation: Prepare a stock solution of the 2fPBA-payload in a minimal amount of a water-miscible organic solvent (e.g., DMSO).
-
Conjugation Reaction:
-
Add the 2fPBA-payload solution to the protein solution at a low molar excess (e.g., 1.5-5 equivalents).
-
Incubate the reaction mixture at room temperature (20-25°C) with gentle agitation.
-
The reaction is typically rapid and can be complete within minutes to a few hours. Monitor the reaction progress by LC-MS if possible.
-
-
Reaction Quenching (Optional): To stop the reaction, a small excess of a competing hydrazide-containing molecule can be added to react with any remaining 2fPBA-payload.
-
Purification:
-
Purify the protein conjugate using a pre-equilibrated SEC column to remove any unreacted payload and quenching reagent.
-
Collect the fractions corresponding to the protein conjugate.
-
-
Characterization:
-
Determine the protein concentration (e.g., by BCA or Bradford assay).
-
Determine the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance of the protein and the payload.
-
Confirm the conjugation, purity, and molecular weight of the conjugate by SDS-PAGE and mass spectrometry.
-
Protocol 2: Preparation of a Dual-Labeled Antibody using Orthogonal Chemistries
This protocol describes a more advanced application involving the dual labeling of an antibody using both 2fPBA chemistry and another bioorthogonal reaction, such as strain-promoted azide-alkyne cycloaddition (SPAAC).
Materials:
-
Antibody engineered to contain both an α-amino-hydrazide handle at a specific site and an azide-modified amino acid at another site.
-
2fPBA-functionalized payload 1 (e.g., a cytotoxic drug).
-
Cyclooctyne-functionalized payload 2 (e.g., a fluorescent probe).
-
Reaction Buffer: DPBS, pH 7.4.
-
Purification and analytical materials as described in Protocol 1.
Procedure:
-
Antibody Preparation: Prepare the dual-functionalized antibody in DPBS.
-
One-Pot Dual Labeling:
-
Prepare stock solutions of the 2fPBA-payload 1 and the cyclooctyne-payload 2 in a minimal amount of DMSO.
-
Add both payloads simultaneously to the antibody solution. A typical molar excess for each payload would be 2-5 equivalents.
-
Incubate the reaction mixture at room temperature for 1-2 hours.
-
-
Purification: Purify the dual-labeled antibody conjugate using SEC as described in Protocol 1.
-
Characterization:
-
Characterize the final conjugate to confirm the site-specific incorporation of both payloads.
-
Techniques should include mass spectrometry to determine the final molecular weight and SDS-PAGE, potentially with fluorescence imaging if one of the payloads is a fluorophore.
-
Visualizations
Caption: Experimental workflow for protein bioconjugation using 2fPBA.
Caption: Reaction mechanism of 2fPBA with an α-amino-hydrazide.
References
Troubleshooting & Optimization
Technical Support Center: Improving Low Yields in Suzuki Reactions with 2,3-Dimethoxyphenylboronic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in Suzuki-Miyaura cross-coupling reactions involving the sterically hindered substrate, 2,3-dimethoxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: Why are my Suzuki coupling yields consistently low when using this compound?
A1: Low yields with this compound are most commonly attributed to steric hindrance. The two methoxy groups at the ortho positions create significant steric bulk around the boronic acid moiety. This bulk can impede several key steps in the catalytic cycle:
-
Transmetalation: The transfer of the aryl group from boron to the palladium center is sterically hindered, slowing down a crucial step in the cycle.
-
Reductive Elimination: The final step, where the new C-C bond is formed and the product is released from the palladium center, can also be slowed by the steric congestion of the bulky coupling partners.[1]
To overcome these challenges, specialized reaction conditions, including highly active catalysts and optimized bases, are typically required.[2][3]
Q2: My starting materials are consumed, but the desired product yield is poor. What are the common side reactions?
A2: When starting materials are consumed without efficient formation of the desired product, competitive side reactions are likely occurring. The two most common culprits are:
-
Protodeboronation: This is the cleavage of the carbon-boron bond of the boronic acid, where the boronic acid group is replaced by a hydrogen atom. This side reaction is often promoted by the presence of water and base, and electron-rich boronic acids are particularly susceptible.[1][2]
-
Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl byproduct (a tetra-methoxylated biphenyl). This reaction is often facilitated by the presence of oxygen in the reaction mixture or by inefficient reduction of a Pd(II) precatalyst to the active Pd(0) state.[2][4][5]
Q3: How can I minimize the protodeboronation of this compound?
A3: To reduce the incidence of protodeboronation, several strategies can be employed:
-
Use Anhydrous Conditions: Ensure that all solvents and reagents are thoroughly dried and run the reaction under a rigorously inert atmosphere (e.g., Argon or Nitrogen).[2]
-
Select the Right Base: While a strong base is often needed for hindered couplings, an excessively strong or highly aqueous base can accelerate protodeboronation. Using a carefully chosen base like potassium phosphate (K₃PO₄) can be effective.[6]
-
Use a More Stable Boronic Ester: Convert the boronic acid to a more robust derivative, such as a pinacol boronic ester (Bpin).[1][2] These esters are significantly less prone to premature protodeboronation and are cleaved in situ during the reaction.
Q4: My standard catalyst, like Pd(PPh₃)₄, is ineffective. What catalyst system should I try for this hindered coupling?
A4: For sterically demanding substrates like this compound, standard catalysts such as Pd(PPh₃)₄ are often insufficient.[2] More robust and highly active catalyst systems are necessary to overcome the high activation energy barriers. The most effective systems typically involve a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) combined with a specialized ligand:
-
Bulky, Electron-Rich Phosphine Ligands: These are the preferred choice for challenging couplings. Buchwald dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are designed to accelerate both the oxidative addition and reductive elimination steps while stabilizing the palladium center.[1][2][6]
-
N-Heterocyclic Carbenes (NHCs): Ligands such as IPr can also be highly effective due to their strong electron-donating ability and steric bulk, which promote high catalytic activity.[6][7]
Q5: Which base is optimal for a Suzuki reaction with a sterically hindered boronic acid?
A5: The choice of base is critical for activating the boronic acid to facilitate transmetalation. For challenging couplings, stronger inorganic bases are generally more effective.
-
Potassium Phosphate (K₃PO₄): This is a frequently used and highly effective base for sterically hindered Suzuki reactions.[6][8]
-
Cesium Carbonate (Cs₂CO₃): Often used in difficult couplings due to its high solubility in organic solvents and strong basicity.[8][9][10]
-
Potassium Carbonate (K₂CO₃): A common and effective choice, though sometimes less potent than K₃PO₄ or Cs₂CO₃ for the most challenging substrates.[8][9]
Organic bases like triethylamine are generally not strong enough and provide lower yields in these systems.[9]
Troubleshooting Guide
Use the following workflow and tables to diagnose and resolve issues with your reaction.
Data Presentation: Component Selection Guide
The tables below summarize recommended components for optimizing the Suzuki coupling of this compound. Yields are representative and highly dependent on the specific coupling partner and conditions.
Table 1: Comparison of Catalyst/Ligand Systems
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Performance with Hindered Substrates |
| Pd(PPh₃)₄ | (integrated) | 2-5 | Often insufficient, low to moderate yields.[2] |
| Pd(OAc)₂ / Pd₂(dba)₃ | PPh₃ | 2-5 | Modest improvement over Pd(PPh₃)₄ but often inadequate. |
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos / XPhos | 1-3 | Excellent, recommended for high yields. [2][6] |
| Pd(OAc)₂ / Pd₂(dba)₃ | RuPhos | 1-3 | Very Good, effective for many hindered systems.[3] |
| PdCl₂(dppf) | dppf | 2-5 | Good, but may be less effective than Buchwald systems. |
Table 2: Comparison of Bases
| Base | Strength | Typical Equivalents | Performance with Hindered Substrates |
| K₃PO₄ | Strong | 2.0 - 3.0 | Excellent, often the optimal choice. [6][8] |
| Cs₂CO₃ | Strong | 2.0 - 3.0 | Excellent, especially when solubility is an issue. [8] |
| K₂CO₃ | Moderate-Strong | 2.0 - 3.0 | Good, but may result in lower yields than K₃PO₄.[8] |
| Na₂CO₃ | Moderate | 2.0 - 3.0 | Moderate, generally less effective for this substrate.[9] |
| NaOH / KOH | Very Strong | 2.0 - 3.0 | Can be effective but increases risk of protodeboronation.[9] |
| Et₃N (Triethylamine) | Weak (Organic) | 2.0 - 3.0 | Poor, generally not recommended.[9] |
Table 3: Comparison of Solvent Systems
| Solvent System (v/v) | Type | General Recommendations |
| Dioxane / H₂O (e.g., 4:1 to 10:1) | Ethereal / Aqueous | Highly effective and commonly used. [2][8] |
| Toluene / H₂O (e.g., 4:1 to 10:1) | Aromatic / Aqueous | Excellent, especially for higher temperature reactions. [2] |
| THF / H₂O (e.g., 4:1 to 10:1) | Ethereal / Aqueous | Good general-purpose solvent system.[11][12] |
| DMF / H₂O | Polar Aprotic / Aqueous | Can be used for challenging couplings but may lead to side reactions.[11] |
Experimental Protocols
Protocol 1: General Procedure for Hindered Suzuki Coupling
This protocol is a starting point for the coupling of an aryl halide with this compound using a high-activity catalyst system.
Materials:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)
-
Degassed Solvent (e.g., Dioxane/Water 4:1)
Procedure:
-
Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, K₃PO₄, Pd(OAc)₂, and SPhos.[2]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[2]
-
Solvent Addition: Prepare the degassed solvent mixture by bubbling the inert gas through the solvent(s) for 20-30 minutes. Add the required volume of the degassed solvent to the flask via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.[2]
-
Reaction: Place the sealed flask in a preheated oil bath or heating block set to the desired temperature (typically 80–110 °C). Stir the reaction mixture vigorously.[4]
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed (typical reaction time is 4-18 hours).[2]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2]
Protocol 2: Preparation of this compound Pinacol Ester
This procedure can be used to convert the boronic acid into a more stable ester to prevent protodeboronation.
Materials:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous Toluene or THF
Procedure:
-
Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, dissolve the this compound and pinacol in the anhydrous solvent.
-
Reaction: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitoring: Continue refluxing until no more water is collected (typically 2-4 hours). The reaction can be monitored by TLC or GC-MS.
-
Isolation: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly in the Suzuki coupling reaction without further purification.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
Technical Support Center: Purification of Products from 2,3-Dimethoxyphenylboronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the purification of reaction products involving 2,3-dimethoxyphenylboronic acid. This versatile reagent is frequently used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form crucial C-C bonds in complex molecules.[1] Proper purification is critical to isolate the desired product from unreacted starting materials, byproducts, and catalyst residues.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a direct question-and-answer format.
Q1: My initial workup left a complex mixture. What is the standard first step for purification?
A standard aqueous work-up is the essential first step to remove the bulk of inorganic salts (e.g., from the base used) and other water-soluble impurities.[2] This typically involves diluting the crude reaction mixture with an organic solvent like ethyl acetate or dichloromethane and washing it with water or a saturated brine solution.[2]
Q2: How can I effectively remove unreacted this compound from my crude product?
Unreacted this compound can often be removed with a basic aqueous wash. By extracting the organic layer with a dilute aqueous base solution (e.g., 1M NaOH or K₂CO₃), the acidic boronic acid is converted into its water-soluble boronate salt, which is then partitioned into the aqueous layer.[3][4]
Q3: I'm observing a significant amount of a byproduct with a mass corresponding to a dimer of this compound. What is it and how can I remove it?
This byproduct is likely the homocoupled product, 2,2',3,3'-tetramethoxy-1,1'-biphenyl. Its formation is a common side reaction in Suzuki couplings and can be promoted by the presence of oxygen or the use of certain Pd(II) precatalysts.[3][5][6] Separating this byproduct from the desired product can be challenging due to similar polarities. Meticulous flash column chromatography, often with a shallow solvent gradient, is the most effective method for separation.[3]
Q4: My purified product has a dark or black coloration. What is the cause and how can I fix it?
A dark color often indicates the presence of residual palladium catalyst, which can exist as colloidal palladium black.[3] For many applications, especially in drug development, removing trace palladium is critical due to toxicity concerns.[3] Methods for removal include filtering the product solution through a pad of Celite® or using specialized metal scavengers (e.g., functionalized silica gels) that bind to the palladium, allowing it to be removed by filtration.[3]
Q5: My product is an oil and will not crystallize, even after chromatography. What should I do?
If the product is an oil, it may be due to persistent impurities inhibiting crystallization, or the product may simply be an oil at room temperature.[3] In this case, purification by chromatography is the most appropriate method.[3] Ensure purity by analytical techniques like NMR and LC-MS. If a solid is required, attempting to form a crystalline salt or derivative can be explored.
Q6: My desired product and the homocoupled byproduct have very similar Rf values on TLC, making separation by column chromatography difficult. What are my options?
When compounds have similar polarities, several strategies can be employed:
-
Optimize Chromatography: Test a variety of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone) to maximize the difference in Rf values.[7] Using a long column with a very shallow solvent gradient can also improve separation.[3]
-
Recrystallization: If the desired product is a solid, recrystallization can be a highly effective technique.[3] This method relies on differences in solubility between the product and impurities in a given solvent system. Careful solvent screening is crucial.
Data Presentation: Impurities and Purification Strategies
The following tables summarize common impurities and recommended purification methods.
Table 1: Common Impurities and Their Origins
| Impurity | Common Origin |
| Unreacted this compound | Incomplete reaction; non-stoichiometric reagent use. |
| 2,2',3,3'-Tetramethoxy-1,1'-biphenyl | Homocoupling of the boronic acid, often promoted by oxygen.[5][6] |
| Unreacted Aryl Halide | Incomplete reaction. |
| Palladium Catalyst Residues | Incomplete removal after reaction workup.[3] |
| Inorganic Salts (e.g., K₂CO₃, Na₂CO₃) | Base used in the coupling reaction.[2] |
| Phosphine Oxides (e.g., Triphenylphosphine oxide) | Oxidation of phosphine ligands used with the palladium catalyst. |
Table 2: Recommended Purification Techniques
| Problem | Primary Technique | Secondary/Alternative Technique |
| Removal of inorganic salts | Aqueous Workup & Extraction | Filtration (if salts are insoluble in the reaction solvent) |
| Removal of unreacted boronic acid | Basic Aqueous Wash (e.g., 1M NaOH) | Flash Column Chromatography |
| Separation of product from homocoupling byproduct | Flash Column Chromatography (shallow gradient) | Recrystallization (if product is solid) |
| Removal of residual palladium | Filtration through Celite® or treatment with a metal scavenger | Recrystallization (can sometimes trap catalyst particles) |
| Product is an oil | Flash Column Chromatography | --- |
| General purification of solid product | Recrystallization | Flash Column Chromatography |
Experimental Protocols
Protocol 1: General Aqueous Workup and Extraction
This procedure is the first step after the reaction is complete to remove inorganic salts and water-soluble components.
-
Quench Reaction: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Dilute: Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer: Transfer the mixture to a separatory funnel.
-
Extract: Extract the aqueous layer with the chosen organic solvent (e.g., 3 x 50 mL).
-
Wash: Combine the organic layers and wash sequentially with water and then with a saturated brine solution. This helps to remove residual water from the organic phase.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[8]
Protocol 2: Flash Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel).
-
Select Eluent: Determine an appropriate solvent system (eluent) using Thin Layer Chromatography (TLC). An ideal Rf value for the desired product is typically between 0.2 and 0.4.
-
Pack Column: Pack a glass column with silica gel as a slurry in the least polar solvent of your eluent system (e.g., hexane).
-
Load Sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column.
-
Elute: Run the eluent through the column, applying positive pressure. Collect fractions and monitor their composition using TLC.
-
Isolate Product: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.[9]
Protocol 3: Purification by Recrystallization
This method is highly effective for purifying solid compounds.[10]
-
Choose Solvent: Select a solvent (or solvent pair) in which the product is sparingly soluble at room temperature but highly soluble when hot. Impurities should either be insoluble or remain soluble upon cooling.
-
Dissolve: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Cool Slowly: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should begin. Cooling further in an ice bath can maximize the yield.
-
Isolate Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry: Dry the purified crystals under vacuum to remove all traces of solvent. Purity can be confirmed by melting point analysis and NMR.[2]
Visualizations
Caption: General experimental workflow for product purification.
Caption: Troubleshooting decision tree for purification challenges.
Caption: Logical relationship of desired vs. side reaction pathways.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. www1.udel.edu [www1.udel.edu]
Technical Support Center: 2,3-Dimethoxyphenylboronic Acid in Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2,3-Dimethoxyphenylboronic acid in their experiments. The content is structured to directly address common issues, with a focus on Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guides
This section addresses specific problems that may be encountered during experiments with this compound, presented in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Cross-Coupled Product
Q: My Suzuki-Miyaura coupling reaction using this compound is resulting in a low to non-existent yield of my desired product. What are the primary factors to investigate?
A: A low yield in a Suzuki-Miyaura coupling reaction with this compound can stem from several factors, often related to the specific properties of this electron-rich and sterically hindered substrate. The primary areas to troubleshoot are catalyst activity, reaction conditions, and the stability of the boronic acid itself.
Troubleshooting Workflow for Low Yields
Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura coupling reactions.
Detailed Checklist and Recommended Actions:
| Parameter | Common Problem | Recommended Action |
| Catalyst System | Inactive Pd(0) species. | Ensure you are using a reliable palladium source and ligand. If using a Pd(II) precatalyst, it must be reduced in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[1] For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are often beneficial. |
| Reaction Atmosphere | Presence of oxygen. | Oxygen can lead to the oxidative homocoupling of the boronic acid and decomposition of the palladium catalyst.[1] Ensure the reaction solvent is thoroughly degassed and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen). |
| Base Selection | Inappropriate base strength or solubility. | The choice of base is critical. It must be strong enough to facilitate transmetalation but not so strong as to cause degradation of the starting materials or product. Ensure the base is finely powdered and dry for anhydrous reactions. For biphasic reactions, ensure vigorous stirring. |
| Solvent Choice | Poor solubility of reagents or catalyst. | The solvent system must be appropriate for all components of the reaction. Common choices include toluene, dioxane, or THF, often with an aqueous phase for the base. |
| Temperature | Suboptimal reaction temperature. | While many Suzuki couplings are heated, higher temperatures can also promote side reactions like protodeboronation. If side reactions are prevalent, consider running the reaction at a lower temperature with a more active catalyst system. |
| Reagent Purity | Degradation of this compound. | Verify the purity of your boronic acid. Boronic acids can degrade over time. Consider using a fresh bottle or purifying the existing stock. |
Issue 2: Significant Formation of Protodeboronation Byproduct
Q: I am observing a significant amount of 1,2-dimethoxybenzene as a byproduct in my reaction. What is causing this and how can I minimize it?
A: The formation of 1,2-dimethoxybenzene is a classic sign of protodeboronation, a common side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond.[2] Electron-rich boronic acids, such as this compound, are particularly susceptible to this side reaction, which is often promoted by aqueous and basic conditions.[3][4][5]
Factors Promoting Protodeboronation and Mitigation Strategies:
| Promoting Factor | Mitigation Strategy |
| High pH / Strong Base | Use a milder base (e.g., K₃PO₄, Cs₂CO₃, or KF instead of NaOH or KOH). Use the minimum effective amount of base. |
| Presence of Water | While some water can be necessary, excess water can act as a proton source. Use anhydrous solvents or carefully control the amount of water in the reaction. |
| Elevated Temperature | High temperatures can accelerate protodeboronation. If possible, use a more active catalyst that allows for lower reaction temperatures. |
| Prolonged Reaction Times | Long reaction times can lead to gradual decomposition of the boronic acid. Monitor the reaction closely and work it up as soon as it is complete. |
Issue 3: Observation of Homocoupling Byproduct
Q: My reaction mixture contains a significant amount of the homocoupled biaryl product derived from this compound. How can I prevent this?
A: The formation of a biaryl byproduct from the self-coupling of the boronic acid is known as homocoupling. This side reaction is often competitive with the desired cross-coupling, especially if the cross-coupling is slow or if oxygen is present in the reaction.[1]
Strategies to Minimize Homocoupling:
-
Rigorous Degassing: The most common cause of homocoupling is the presence of oxygen.[1] Ensure that all solvents are thoroughly degassed and that the reaction is maintained under a strict inert atmosphere.
-
Optimize Catalyst and Ligand: A more active catalyst system can increase the rate of the desired cross-coupling, making it more competitive with the homocoupling side reaction.
-
Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can favor homocoupling.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable to storage?
A1: Like many boronic acids, this compound can be sensitive to air and moisture over long periods, potentially leading to the formation of the corresponding boroxine (a trimeric anhydride) or decomposition. It is best stored in a cool, dry place under an inert atmosphere.
Q2: What is the role of the base in the Suzuki-Miyaura reaction?
A2: The base plays a crucial role in the catalytic cycle. It reacts with the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[6]
Q3: Can I use a different palladium catalyst or ligand than what is specified in a general protocol?
A3: Yes, screening different palladium sources and ligands is a common optimization strategy, especially for challenging substrates. For sterically hindered and electron-rich boronic acids like this compound, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can often improve reaction efficiency.[7][8]
Q4: How can I monitor the progress of my reaction?
A4: The reaction progress can be monitored by techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture over time.
Experimental Protocols
The following is a general, adaptable protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. Researchers should optimize conditions for their specific substrates.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Suzuki-Miyaura Catalytic Cycle and Competing Side Reactions
Caption: The Suzuki-Miyaura catalytic cycle and its two major competing side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pure.korea.ac.kr [pure.korea.ac.kr]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
preventing protodeboronation of 2,3-Dimethoxyphenylboronic acid
Technical Support Center: 2,3-Dimethoxyphenylboronic Acid
Topic: Preventing Protodeboronation of this compound
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize the undesired protodeboronation of this compound in their experiments, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is this compound particularly susceptible to it?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of an organoboronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This reaction consumes the boronic acid, leading to the formation of an unwanted byproduct (1,2-dimethoxybenzene in this case), which reduces the yield of the desired cross-coupled product and complicates purification.[2] The process is often catalyzed by acid or base.[1]
This compound is particularly prone to protodeboronation due to the electronic properties of its substituents. The two electron-donating methoxy groups increase the electron density on the aromatic ring, which can facilitate the cleavage of the C-B bond, especially under the basic conditions typically required for Suzuki-Miyaura couplings.[3][4][5]
Q2: What are the primary experimental factors that promote protodeboronation?
A2: Several factors can accelerate the rate of protodeboronation:
-
High pH (Basic Conditions): The reaction is often fastest at high pH.[6][7] A base is required for the Suzuki-Miyaura catalytic cycle, but it also promotes the formation of a more reactive arylboronate anion ([ArB(OH)₃]⁻), which is more susceptible to protodeboronation.[6][7]
-
Elevated Temperatures: Higher reaction temperatures can significantly increase the rate of protodeboronation, sometimes more than the desired coupling reaction.[7][8]
-
Aqueous Media: The presence of a proton source, most commonly water, is necessary for the reaction to occur.[6][7] While a small amount of water can be beneficial for dissolving the base, excess water can be detrimental.[5][8]
-
Inefficient Catalytic System: If the desired cross-coupling reaction is slow, the boronic acid is exposed to potentially degrading conditions for a longer period, increasing the likelihood of protodeboronation.[2][8]
-
Atmosphere: The presence of oxygen can sometimes promote side reactions, including homocoupling and potentially impacting catalyst stability, which indirectly favors protodeboronation.[2]
Q3: How can I detect and quantify the extent of protodeboronation in my reaction?
A3: The primary byproduct from the protodeboronation of this compound is 1,2-dimethoxybenzene. You can monitor its formation and quantify the extent of the side reaction using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): Provides a quick qualitative assessment of the consumption of starting materials and the formation of the byproduct relative to the desired product.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for identifying the 1,2-dimethoxybenzene byproduct and separating it from other reaction components.
-
High-Performance Liquid Chromatography (HPLC): Allows for accurate quantification of the starting material, the desired product, and the protodeboronated byproduct.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the ratio of the desired product to the 1,2-dimethoxybenzene byproduct in the crude reaction mixture by integrating characteristic signals.
Q4: Are boronic esters, such as pinacol esters, completely stable to protodeboronation?
A4: It is a common strategy to convert boronic acids to esters (e.g., pinacol esters) to enhance their stability.[9] While these esters are often more resistant to decomposition and easier to handle, they do not offer complete protection against protodeboronation.[6][7] Under basic aqueous conditions, boronic esters can hydrolyze back to the more susceptible boronic acid, which can then undergo protodeboronation.[6][8] However, using esters, especially within a "slow-release" strategy, can be highly effective at minimizing the instantaneous concentration of the free boronic acid, thereby suppressing the side reaction.[1]
Troubleshooting Guide
This guide addresses the common issue of low product yield accompanied by significant formation of 1,2-dimethoxybenzene.
Problem: Your Suzuki-Miyaura coupling reaction with this compound results in a low yield of the desired biaryl product, and analysis (GC-MS, LC-MS, or NMR) confirms the presence of a significant amount of 1,2-dimethoxybenzene.
Visual Troubleshooting Workflow
Caption: Decision tree for troubleshooting low yields caused by protodeboronation.
Detailed Troubleshooting Steps and Protocols
Issue: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are known to significantly accelerate protodeboronation.[8]
Solution: Switch to a weaker, non-hydroxide base. Mild bases are often sufficient to facilitate the Suzuki-Miyaura coupling while minimizing the undesired side reaction.[8]
-
Recommended Bases: Potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[7][8]
Data Comparison: Effect of Base on Protodeboronation
| Base (3.0 equiv) | Temperature (°C) | Time (h) | Product Yield (%) | 1,2-Dimethoxybenzene Yield (%) |
|---|---|---|---|---|
| KOH | 80 | 12 | 35 | 60 |
| K₂CO₃ | 80 | 12 | 68 | 25 |
| K₃PO₄ | 80 | 12 | 85 | 10 |
Note: Data are illustrative and represent typical trends.
Experimental Protocol 1: Suzuki-Miyaura Coupling with K₃PO₄
-
Preparation: Bake glassware in an oven (>120 °C) and cool under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.5 eq), anhydrous K₃PO₄ (2.5 eq), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Once the aryl halide is consumed, proceed to work-up to avoid prolonged heating.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Issue: High reaction temperatures increase the rate of all reactions, including protodeboronation.[8]
Solution: Attempt the reaction at the lowest temperature that still allows for efficient catalytic turnover. A typical starting point could be 60–80 °C.[8] Avoid leaving the reaction to stir for extended periods (e.g., overnight) after it has reached completion.
Issue: A slow or inefficient catalyst system gives the protodeboronation side reaction more time to occur.[8]
Solution: Use a highly active and robust catalyst system that promotes rapid cross-coupling, which can outcompete the protodeboronation pathway.[1][2]
-
Recommended Catalysts/Ligands: Modern palladium precatalysts combined with electron-rich, bulky biarylphosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) are often very effective.[8][10]
-
Alternative: If the reaction is sluggish, consider a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) rather than increasing the temperature.[8]
Caption: Key steps in the base-catalyzed protodeboronation of an arylboronic acid.
Issue: For particularly challenging substrates, the free boronic acid may be inherently too unstable under the required reaction conditions, even after optimization.
Solution: Convert the boronic acid into a more stable derivative that slowly releases the active boronic acid in situ. This keeps the instantaneous concentration of the unstable species very low, favoring the desired cross-coupling over decomposition.[1][10]
-
Recommended Derivative: N-methyliminodiacetic acid (MIDA) boronates are air-stable, crystalline solids that are excellent for this purpose.[2][11][12]
Experimental Protocol 2: Slow-Release Coupling using a MIDA Boronate
-
Preparation of MIDA boronate: Synthesize the MIDA boronate from this compound and N-methyliminodiacetic acid following established literature procedures.[12]
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), the 2,3-dimethoxyphenyl MIDA boronate (1.2 eq), a suitable palladium catalyst system (e.g., 5 mol % Pd(OAc)₂ / 10 mol % SPhos), and a base such as K₃PO₄ (7.5 eq).[12]
-
Solvent and Reaction: Add a solvent system like 5:1 dioxane/H₂O and heat the reaction (e.g., 60-80 °C).[12] The mild basic conditions will slowly hydrolyze the MIDA boronate to release the free boronic acid for the catalytic cycle.
-
Work-up: Follow the standard work-up procedure as described in Protocol 1.
Caption: A systematic workflow for optimizing the catalyst system to improve reaction efficiency.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Suzuki-Miyaura Coupling with Ortho-Substituted Boronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of ortho-substituted boronic acids.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with an ortho-substituted boronic acid is resulting in low to no yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki-Miyaura couplings involving sterically hindered substrates, such as ortho-substituted boronic acids, are a common challenge. The primary reason is the decreased reaction rate due to steric hindrance, which impedes crucial steps of the catalytic cycle.[1] The first aspects to troubleshoot are the catalyst system, base, and solvent. Standard catalysts like Pd(PPh₃)₄ are often ineffective for these challenging substrates.[1] Additionally, ensure your reagents are pure and the reaction is performed under inert conditions to prevent catalyst deactivation and side reactions.
Q2: What are the most effective catalyst systems for coupling ortho-substituted boronic acids?
A2: For sterically hindered substrates, it is crucial to employ catalyst systems that can overcome the steric barriers. Bulky, electron-rich phosphine ligands, often referred to as Buchwald-type ligands, are highly effective.[1][2] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which facilitates oxidative addition and accelerates reductive elimination.[1] N-heterocyclic carbene (NHC) ligands have also demonstrated high efficacy, even with tetra-ortho-substituted biaryls.[1]
Recommended Catalyst Systems:
-
Palladium Source: Pd(OAc)₂, Pd₂(dba)₃
-
Ligands:
Q3: How do I choose the right base and solvent for my reaction?
A3: The choice of base and solvent is critical for activating the boronic acid and facilitating the transmetalation step. For sterically hindered systems, a moderately strong base is often required.
-
Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective.[1] For particularly challenging couplings, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary.[1] The presence of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases.[1]
-
Solvents: Toluene, dioxane, and 2-MeTHF are commonly used solvents.[3] A combination of an organic solvent with water (e.g., Toluene/H₂O, Dioxane/H₂O) is often employed, particularly with inorganic bases.[2][4]
Q4: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
A4: Homocoupling of boronic acids is often caused by the presence of oxygen or Pd(II) species in the reaction mixture.[2] To minimize this side product:
-
Rigorous Degassing: Thoroughly degas all solvents (including water) and the reaction vessel to remove oxygen.[2]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be beneficial.[2]
-
Ligand Choice: Employing bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[2]
Q5: My ortho-substituted boronic acid appears to be unstable under the reaction conditions, leading to protodeboronation. What can I do?
A5: Protodeboronation, the cleavage of the C-B bond, is a common issue with boronic acids, especially under basic conditions. To mitigate this, consider using more stable boronic acid derivatives:
-
Boronate Esters (e.g., pinacol esters): These are generally more stable than the corresponding boronic acids and can release the boronic acid slowly under the reaction conditions, minimizing its concentration and thus degradation.[2]
-
Potassium Trifluoroborate Salts (BF₃K): These salts are highly stable, crystalline solids that are less prone to protodeboronation.[2]
-
MIDA Boronates: These are exceptionally stable and can be used in sequential couplings.[2]
-
Diethanolamine Adducts: Complexing the boronic acid with diethanolamine creates an air- and water-stable crystalline solid that can be used directly in the coupling reaction.[2][5]
Troubleshooting Guides
Problem: Low Yield with Sterically Hindered (ortho-substituted) Substrates
Steric bulk on the boronic acid impedes the reaction. The key is to use components that accommodate this bulk.
Caption: Troubleshooting flowchart for low yields with ortho-substituted boronic acids.
Problem: Protodeboronation of the Boronic Acid
The instability of the boronic acid leads to the cleavage of the C-B bond.
Caption: Strategies to mitigate protodeboronation of boronic acids.
Data Presentation
Table 1: Example Conditions for Suzuki-Miyaura Coupling with Ortho-Substituted Boronic Acids
| Aryl Halide | Boronic Acid/Derivative | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1-Bromo-2,6-dimethylbenzene | 2-Isopropylphenylboronic acid | Pd(OAc)₂ / BI-DIME | K₃PO₄ | Toluene | 110 | 94 | [2] |
| 2-Chlorotoluene | 2,4,6-Trimethylphenylboronic acid | HFTPhos-Pd G3 (0.05 mol%) | K₂CO₃ | iPrOH/H₂O | 60 | 95 | [2] |
| 2-Bromoaniline | Benzylboronic acid pinacol ester | CataCXium A palladacycle | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | 95 | |
| 2-Bromo-1,3-dimethoxybenzene | 2,4,6-Triisopropylphenylboronic acid | Pd/BI-DIME | K₃PO₄ | Toluene | 110 | - |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with an Ortho-Substituted Boronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
1. Reagent Preparation and Setup:
-
In a dry reaction vessel (e.g., a Schlenk tube or vial with a stir bar), add the aryl halide (1.0 equiv), the ortho-substituted boronic acid or its derivative (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.
2. Solvent Addition:
-
Degas the chosen solvent system (e.g., Toluene/H₂O 10:1) by sparging with an inert gas for 15-30 minutes.[2]
-
Add the degassed solvent via syringe to the reaction vessel. The concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[2]
3. Reaction:
-
Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[2]
4. Monitoring:
-
Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
5. Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
6. Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[2]
Protocol for the Preparation of a Diethanolamine Boronate Adduct
This procedure creates a stable, solid form of the boronic acid that can be used directly in Suzuki-Miyaura coupling reactions.[2][5]
1. Dissolution:
-
In a vial equipped with a stir bar, dissolve the ortho-substituted boronic acid (1.0 equiv) in a minimal amount of a suitable solvent, such as methylene chloride.[5]
2. Addition:
3. Precipitation and Isolation:
-
A precipitate will form. Continue stirring the resulting slurry for 10-15 minutes.
-
Isolate the white solid product by vacuum filtration.[2]
4. Drying:
-
Wash the solid with a small amount of cold solvent and dry under vacuum.[2] The resulting diethanolamine adduct is now ready for use in the coupling reaction.
References
Technical Support Center: Purification of Boronic Acid Impurities from Reaction Mixtures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of boronic acid impurities from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing boronic acid impurities?
A1: The most common methods for removing boronic acid impurities include:
-
Liquid-Liquid Extraction: Typically an acid-base extraction where the boronic acid is converted to its boronate salt with a basic wash.
-
Crystallization/Recrystallization: Effective if the desired product and the boronic acid impurity have significantly different solubilities.
-
Chromatography: Including normal phase, reversed-phase, and affinity chromatography.
-
Scavenger Resins/Solid-Phase Extraction (SPE): Utilizes resins with functional groups that selectively bind to boronic acids.
-
Diethanolamine (DEA) Adduct Formation: Boronic acids can be selectively precipitated as crystalline diethanolamine adducts.
Q2: My boronic acid seems to be "stuck" on the silica gel column during normal phase chromatography. What should I do?
A2: Boronic acids are known to interact strongly with silica gel, leading to streaking and poor recovery.[1][2] Here are a few troubleshooting steps:
-
Modify the stationary phase: Consider using silica gel impregnated with boric acid to reduce the Lewis basicity of the silica and minimize over-adsorption.
-
Use a different stationary phase: Neutral alumina can be a good alternative to silica gel for the purification of boronic esters.[1]
-
Switch to reversed-phase chromatography: C18 columns are often more suitable for purifying boronic acids, although some polar boronic acids may still elute quickly.
-
Add a modifier to the eluent: A small amount of a polar solvent like methanol or a modifier like acetic acid or triethylamine in the eluent can sometimes improve the chromatography.[1]
Q3: Can I use a simple aqueous wash to remove boronic acid impurities?
A3: A simple water wash is often insufficient. However, a basic wash is a very effective method. By washing your organic reaction mixture with an aqueous basic solution (e.g., 1-2 M NaOH or KOH), you can deprotonate the acidic boronic acid to form a water-soluble boronate salt, which will then partition into the aqueous layer.[3][4] This is a form of liquid-liquid extraction.
Q4: What are boroxines and should I be concerned about them?
A4: Boroxines are cyclic anhydrides formed by the dehydration of three boronic acid molecules. Their formation is reversible in the presence of water. In many reactions, boroxines are still reactive and do not significantly hinder the desired transformation. However, their formation can complicate analysis and purification. Anhydrous conditions tend to favor boroxine formation.
Troubleshooting Guides
Liquid-Liquid Extraction (Basic Wash)
| Issue | Possible Cause | Solution |
| Incomplete removal of boronic acid | Insufficient base used. | Use a higher concentration of the basic solution (e.g., 2M NaOH) or perform multiple extractions. |
| Poor partitioning of the boronate salt. | Ensure thorough mixing of the organic and aqueous layers. If the boronate salt is not sufficiently soluble in the aqueous phase, consider adding a co-solvent like methanol to the aqueous layer. | |
| Emulsion formation | High concentration of surfactants or fine solid particles. | Add a small amount of brine (saturated NaCl solution) to break the emulsion. Gentle swirling instead of vigorous shaking can also help. |
| Product degradation | The desired product is sensitive to basic conditions. | Use a weaker base (e.g., saturated sodium bicarbonate solution) and perform the extraction at a lower temperature. Minimize the contact time with the base. |
| Boronic acid precipitates upon basification | The boronate salt is not soluble in the aqueous phase. | Dilute the reaction mixture with more organic solvent before the basic wash. Alternatively, consider a different purification method. |
Crystallization/Recrystallization
| Issue | Possible Cause | Solution |
| Product and boronic acid co-crystallize | Similar solubility profiles of the product and impurity. | Try a different solvent or a mixture of solvents for recrystallization. Anti-solvent crystallization can sometimes be effective. |
| Oiling out instead of crystallization | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Lower the crystallization temperature. Use a lower boiling point solvent. Try adding a seed crystal. |
| No crystal formation | The compound is too soluble in the chosen solvent. | Reduce the amount of solvent used. Cool the solution to a lower temperature (e.g., in an ice bath or freezer). Try adding an anti-solvent (a solvent in which the compound is insoluble). |
| Low recovery of the desired product | The product has significant solubility in the mother liquor. | Cool the crystallization mixture for a longer period. Minimize the amount of solvent used for dissolving the crude product. Wash the collected crystals with a minimal amount of cold solvent. |
Data Presentation
The following tables provide a summary of reported purity levels achieved for boronic acids using various purification methods. It is important to note that the efficiency of each method is highly dependent on the specific boronic acid and the nature of the other components in the reaction mixture.
Table 1: Purity of Boronic Acids After Purification by Basic Wash and Recrystallization
| Compound | Purification Method | Initial Purity | Final Purity | Reference |
| 4-n-butyl benzene boronic acid | Formation of sodium salt with NaOH, followed by acidification and crystallization with hexane. | Crude | >99.5% (by HPLC) | WO2005019229A1 |
| (3,4,5-trifluorophenyl)boronic acid | Aqueous workup followed by recrystallization from ethyl acetate/hexane. | Not specified | "Pure" | Organic Syntheses Procedure |
Table 2: Efficiency of Boron Removal from Aqueous Solutions
| Method | Initial Boron Concentration | Removal Efficiency | Reference |
| Reverse Osmosis (RO) | Not specified | ~50% (neutral/acidic pH), up to 90% (alkaline pH) | [5] |
| Boron Specific Resin (BSR) | Not specified | >99% | [6] |
| Adsorption on Glycidol-modified magnetic chitosan beads | 125 mg/L | ~96% | [7] |
Experimental Protocols
Protocol 1: Removal of Boronic Acid Impurities by Basic Liquid-Liquid Extraction
This protocol describes a general method for removing acidic boronic acid impurities from a reaction mixture containing a neutral organic product.
Materials:
-
Crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
1 M Sodium Hydroxide (NaOH) solution.
-
1 M Hydrochloric Acid (HCl) solution.
-
Saturated Sodium Chloride (brine) solution.
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).
-
Separatory funnel.
-
Standard laboratory glassware.
Procedure:
-
Dissolve the crude reaction mixture in a suitable organic solvent.
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1 M NaOH solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The boronate salt of the boronic acid impurity will be in the upper aqueous layer (for solvents denser than water, it will be the lower layer).
-
Drain the lower organic layer into a clean flask.
-
If desired, the boronic acid can be recovered from the aqueous layer by acidifying with 1 M HCl until the pH is acidic, followed by extraction with an organic solvent.
-
Wash the organic layer containing the desired product with an equal volume of brine to remove any residual water-soluble impurities.
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent and concentrate the organic solution under reduced pressure to obtain the purified product.
Protocol 2: Purification of Boronic Acids via Diethanolamine (DEA) Adduct Formation
This protocol is useful for the isolation and purification of boronic acids that are difficult to purify by other means.[8][9]
Materials:
-
Crude boronic acid.
-
Diethanolamine (DEA).
-
Diethyl ether or other suitable non-polar solvent.
-
0.1 M Hydrochloric Acid (HCl) solution.
-
Standard laboratory glassware for filtration.
Procedure: Part A: Formation and Isolation of the DEA Adduct
-
Dissolve the crude boronic acid in a minimal amount of a suitable solvent like dichloromethane in an open flask at room temperature.[8]
-
Add diethanolamine (typically 1.1 equivalents) to the solution and stir.[9]
-
A solid precipitate of the DEA-boronate adduct should form.[9]
-
Continue stirring until the reaction is complete (can be monitored by TLC).
-
Collect the solid adduct by vacuum filtration.
-
Wash the solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any soluble impurities.[9]
-
The isolated DEA adduct is often a stable, crystalline solid that can be stored.[8]
Part B: Hydrolysis of the DEA Adduct to Yield the Pure Boronic Acid
-
Suspend the purified DEA-boronate adduct in a solvent like diethyl ether.
-
Add 0.1 M HCl solution and stir.
-
The hydrolysis to the free boronic acid is typically rapid.
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure to yield the pure boronic acid.
Mandatory Visualization
Purification Method Decision Logic
The following diagram illustrates a logical workflow for selecting an appropriate method for the removal of boronic acid impurities based on the properties of the desired product and the impurity.
Caption: Decision tree for selecting a boronic acid purification method.
General Workflow for Solid-Phase Extraction (SPE)
This diagram outlines the typical steps involved in removing boronic acid impurities using a scavenger resin or SPE cartridge.
Caption: General workflow for boronic acid removal using SPE.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Advances in Technologies for Boron Removal from Water: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effective Removal of Boron from Aqueous Solutions by Inorganic Adsorbents: A Review | MDPI [mdpi.com]
- 8. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
addressing stability issues of 2,3-Dimethoxyphenylboronic acid in solution
Welcome to the technical support center for 2,3-dimethoxyphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and troubleshoot experiments involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for this compound in solution?
A1: Like many arylboronic acids, this compound is susceptible to two primary degradation pathways in solution:
-
Protodeboronation: This is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, yielding 1,2-dimethoxybenzene. This process is often accelerated by the presence of aqueous bases, elevated temperatures, and certain palladium catalysts, which can reduce the yield of desired coupling products.[1][2][3]
-
Oxidation: The carbon-boron bond can be oxidatively cleaved, especially in the presence of oxygen or other oxidants, to form 2,3-dimethoxyphenol.[4][5] Proper degassing of solvents and maintaining an inert atmosphere during reactions are crucial to minimize this pathway.[1]
Q2: How should I store this compound?
A2: To ensure its longevity and purity, this compound should be stored as a solid in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere like argon or nitrogen. For long-term storage, refrigeration is recommended. Avoid exposure to moisture and air to prevent degradation.[1]
Q3: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What are the common causes?
A3: Low yields in Suzuki-Miyaura couplings involving this electron-rich boronic acid can stem from several factors:
-
Protodeboronation: As a significant side reaction, protodeboronation directly consumes your starting material. The electron-donating nature of the two methoxy groups can make the boronic acid more susceptible to this degradation pathway.[2][6]
-
Inefficient Catalytic System: The choice of palladium catalyst, ligand, base, and solvent is critical. An inefficient catalyst may not facilitate the desired cross-coupling at a rate sufficient to outcompete the degradation of the boronic acid.[1][7]
-
Oxygen Contamination: Oxygen can deactivate the palladium catalyst and promote the oxidative homocoupling of the boronic acid, leading to undesired side products.[1]
-
Reagent Purity: Ensure the purity of your boronic acid, aryl halide, and solvents. Impurities can inhibit the catalyst or contribute to side reactions.
Q4: What alternative reagents can I use if the stability of this compound is a persistent issue?
A4: If you continue to face challenges with the stability of the free boronic acid, consider using more stable derivatives that release the active compound in situ. Common alternatives include:
-
Pinacol Esters: These are generally more stable to storage and purification than the corresponding boronic acids.
-
MIDA (N-methyliminodiacetic acid) Boronates: These are exceptionally stable, crystalline solids that are compatible with chromatography and slowly release the boronic acid under basic conditions.[6]
-
Potassium Trifluoroborate Salts (BF₃K): These salts are highly stable solids that slowly hydrolyze in the reaction mixture to provide the boronic acid, keeping its concentration low and minimizing degradation.[8]
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Steps |
| Protodeboronation | 1. Switch to a milder base: Strong bases like NaOH can accelerate protodeboronation. Consider using K₂CO₃, K₃PO₄, or KF.[1] 2. Use anhydrous conditions: If possible, use anhydrous solvents and reagents to minimize the proton source for this side reaction.[1] 3. Lower the reaction temperature: Higher temperatures can increase the rate of protodeboronation.[2] 4. Use a more stable derivative: Employ the corresponding pinacol ester, MIDA boronate, or trifluoroborate salt.[6][8] |
| Inactive Catalyst | 1. Use a fresh catalyst/ligand: Ensure your palladium source and phosphine ligands have not been oxidized.[1] 2. Choose an appropriate ligand: For electron-rich boronic acids, bulky, electron-donating phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) can be effective.[8] 3. Ensure proper degassing: Thoroughly degas all solvents and run the reaction under a strict inert atmosphere (Argon or Nitrogen). |
| Poor Solubility | 1. Select an appropriate solvent system: Common solvents include dioxane, THF, and toluene, often with a small amount of water to aid in dissolving the base.[1] Ensure vigorous stirring for biphasic systems. |
Issue 2: Presence of 1,2-Dimethoxybenzene as a Major Byproduct
This is a clear indication of significant protodeboronation. Please refer to the troubleshooting steps for "Protodeboronation" in the table above.
Stability Data of Analogous Compounds
Table 1: Stability of Methoxy-Substituted Phenylboronic Acid Analogs
| Compound | Condition | Observation | Reference |
| 4-Methoxyphenylboronic acid | Aqueous buffers, 90 °C | Undergoes both acid- and base-catalyzed protodeboronation. | |
| 2,6-Dimethoxyphenylboronic acid | Aqueous solution, neutral pH | Exhibits slow, pH-independent hydrolysis. | |
| Electron-rich arylboronic acids | General Suzuki-Miyaura conditions | Generally more prone to protodeboronation. | [2][6] |
Disclaimer: This data is for analogous compounds and should be used as a general guideline. The stability of this compound may vary.
Experimental Protocols
Protocol 1: General Method for Monitoring Stability by HPLC
This protocol provides a framework for developing a stability-indicating HPLC method to quantify this compound and its primary degradation product, 1,2-dimethoxybenzene.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid or Phosphoric Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid or Phosphoric Acid.
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B (e.g., 10% to 90% B over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm.[9]
-
Column Temperature: 30 °C.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
For the stability study, incubate the solution under the desired conditions (e.g., specific pH, temperature).
-
At specified time points, withdraw an aliquot, dilute as necessary with the mobile phase, and inject into the HPLC system.
-
-
Analysis:
-
Identify the peaks for this compound and its degradation product (1,2-dimethoxybenzene) by comparing with pure standards.
-
Quantify the decrease in the peak area of the parent compound and the increase in the peak area of the degradation product over time to determine the rate of degradation.
-
Protocol 2: General Method for Monitoring Stability by ¹H NMR
-
Sample Preparation:
-
Dissolve a known quantity of this compound in a deuterated solvent (e.g., DMSO-d₆, CD₃OD) in an NMR tube.
-
Add a known quantity of an internal standard with a singlet peak in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene or dimethyl terephthalate).
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum immediately after preparation (t=0).
-
Store the NMR tube under the desired study conditions (e.g., at room temperature or elevated temperature).
-
Acquire subsequent spectra at regular time intervals.
-
-
Analysis:
-
Integrate the signals corresponding to this compound, the protodeboronation product (1,2-dimethoxybenzene), and the internal standard.
-
The disappearance of aromatic signals specific to the boronic acid and the appearance of new signals corresponding to 1,2-dimethoxybenzene can be used to monitor the degradation.
-
Calculate the relative concentration of the boronic acid at each time point by comparing its integral to that of the internal standard.
-
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
Technical Support Center: Troubleshooting Challenging Suzuki Couplings with Sterically Hindered Boronic Acids
Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving sterically hindered boronic acids. This resource is tailored for researchers, scientists, and drug development professionals, offering targeted troubleshooting guidance and frequently asked questions (FAQs) to overcome common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing little to no conversion of my sterically hindered boronic acid. What are the likely causes and how can I resolve this?
Low or no conversion in Suzuki-Miyaura couplings with sterically demanding substrates is a frequent issue. The primary bottleneck is often the reduced reaction rate due to steric hindrance, which affects key steps in the catalytic cycle.[1]
Potential Causes:
-
Steric Hindrance: The bulky nature of the boronic acid and/or the aryl halide can impede oxidative addition, transmetalation, and reductive elimination.[1][2]
-
Inactive Catalyst: The active Pd(0) species may not be efficiently generated from the Pd(II) precatalyst.[3]
-
Catalyst Inhibition: For heteroaromatic substrates, basic nitrogen atoms can coordinate to the palladium catalyst, leading to deactivation.[2]
-
Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature is critical and often requires careful optimization for hindered substrates.[2][3]
Troubleshooting Steps:
-
Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[1][2][4] It is recommended to use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][2][5] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species.[1][2]
-
Base Selection: The base activates the boronic acid for transmetalation. For hindered systems, moderately strong bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[1][5] In particularly challenging cases, a stronger base such as potassium tert-butoxide (t-BuOK) may be necessary.[1][6]
-
Solvent Choice: Anhydrous, degassed solvents like dioxane, toluene, or THF are commonly used.[5] The addition of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases.[1][5]
-
Increase Temperature: Higher reaction temperatures (e.g., 80–110 °C) can help overcome the activation energy barrier associated with sterically hindered substrates.[3]
Q2: My primary side-product is the homocoupling of my boronic acid. What causes this and how can I prevent it?
Homocoupling of the boronic acid is a common side reaction, often driven by the presence of oxygen or excess Pd(II) species in the reaction mixture.[3]
Solutions:
-
Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed to remove dissolved oxygen.[3][5] This can be achieved by bubbling with an inert gas (e.g., Argon or Nitrogen) or by freeze-pump-thaw cycles.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd₂(dba)₃, can be advantageous.[3] If a Pd(II) source is used, its reduction to Pd(0) might be inefficient, promoting side reactions.[3]
-
Slow Addition: In some instances, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thus reducing the rate of homocoupling.[2][7]
-
Ligand Choice: The use of bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[3]
Q3: I am struggling with protodeboronation of my sterically hindered boronic acid. How can I mitigate this issue?
Protodeboronation is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, which consumes the boronic acid.[8] This side reaction can be catalyzed by the base or the palladium catalyst itself.[8]
Mitigation Strategies:
-
Use Boronic Esters: Pinacol esters or MIDA (N-methyliminodiacetic acid) boronates are generally more stable than the corresponding boronic acids and less prone to protodeboronation.[1][3][5] These esters can provide a "slow-release" of the boronic acid under the reaction conditions.[5]
-
Anhydrous Conditions: Using a weaker base like potassium fluoride (KF) or ensuring strictly anhydrous conditions can reduce the rate of protodeboronation.[1][9]
-
Use Potassium Trifluoroborate Salts (BF₃K): These salts are highly stable, crystalline solids that are less susceptible to protodeboronation.[3]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the effect of different catalysts, ligands, bases, and solvents on the yield of Suzuki-Miyaura couplings involving sterically hindered substrates.
Table 1: Effect of Ligand and Base on the Coupling of a Hindered Aryl Bromide and a Hindered Boronic Acid
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | <5 |
| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 100 | 85 |
| 3 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 110 | 92 |
| 4 | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane/H₂O | 100 | 88 |
| 5 | Pd-NHC Complex | - | t-BuOK | Dioxane | 80 | >99[6] |
Table 2: Effect of Boronic Acid Derivative on Yield and Side Products
| Entry | Boron Reagent | Base | Conditions | Main Product Yield (%) | Protodeboronation (%) |
| 1 | Arylboronic Acid | K₃PO₄ | Aqueous | 65 | 25 |
| 2 | Arylboronic Acid Pinacol Ester | K₃PO₄ | Anhydrous | 88 | <5 |
| 3 | Potassium Aryltrifluoroborate | Cs₂CO₃ | Aqueous | 90 | <2 |
| 4 | MIDA Boronate | K₃PO₄ | Anhydrous | 95 | <1 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide with a Sterically Hindered Boronic Acid
This protocol is a general guideline and may require optimization for specific substrates.[1][2]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., SPhos)
-
Potassium phosphate (K₃PO₄), finely ground
-
Hindered aryl bromide
-
Hindered boronic acid or boronic ester
-
Anhydrous, degassed solvent (e.g., dioxane or toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the finely ground potassium phosphate (2.0-3.0 equiv).
-
In a separate vial, pre-mix the Pd(OAc)₂ (0.02 equiv) and the SPhos ligand (0.04 equiv) in a small amount of the anhydrous solvent.
-
Add the catalyst/ligand mixture to the Schlenk flask.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[3]
-
Heat the reaction mixture to 80–110 °C with vigorous stirring.[3]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general workflow for troubleshooting low conversion in Suzuki couplings.
Caption: Logical relationship between problems, causes, and solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of 2,3-Dimethoxyphenylboronic Acid
This guide provides researchers, scientists, and drug development professionals with practical solutions for overcoming solubility challenges encountered with 2,3-dimethoxyphenylboronic acid in organic reactions.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in the reaction solvent. What are the primary factors affecting its solubility?
A1: The solubility of arylboronic acids is influenced by several factors. The polarity of the solvent plays a crucial role; ethers and ketones generally show better solvating power for phenylboronic acid and its derivatives compared to hydrocarbons.[1][2] Additionally, boronic acids can undergo dehydration to form boroxines, which are cyclic anhydrides with different solubility profiles.[1][2] The presence of two methoxy groups on the phenyl ring of this compound also influences its solubility characteristics.
Q2: What are the recommended initial steps to improve the solubility of this compound in a Suzuki-Miyaura coupling reaction?
A2: A common starting point is the use of a co-solvent system, such as toluene/water or dioxane/water.[3] The aqueous phase helps to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄), which is often necessary for the activation of the boronic acid.[3] For screening purposes, solvents like DMF, toluene, and dioxane can be tested in parallel to identify the most suitable medium for your specific reaction.[3]
Q3: Can the choice of base impact the solubility and overall success of the reaction?
A3: Absolutely. The base is a critical component that affects the reaction by activating the boronic acid.[3] The solubility of the base itself in the reaction medium is important.[3] Stronger bases can sometimes accelerate the reaction, but the physical form of the base is also crucial; a finely powdered and dry base will have a larger surface area, leading to better reproducibility.[3]
Q4: I am observing a slow reaction rate in a biphasic solvent system. How can this be addressed?
A4: Slow reaction rates in biphasic systems are often due to poor mass transfer between the aqueous and organic phases.[3] Vigorous stirring is essential to create an emulsion and maximize the interfacial area.[3] The addition of a phase-transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB), can significantly accelerate the reaction by facilitating the transfer of the boronate anion from the aqueous to the organic phase.[3]
Q5: Are there alternative forms of the boronic acid that offer better solubility and stability?
A5: Yes, if solubility and stability remain a persistent issue, consider converting the boronic acid to a more stable and often more soluble derivative. Diethanolamine adducts can be prepared, which can be used directly in Suzuki coupling reactions, particularly in protic solvents.[4] Another strategy is the use of MIDA (N-methyliminodiacetic acid) boronates, which are air-stable and can undergo slow release of the boronic acid under the reaction conditions.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low to no product yield | Poor solubility of this compound. | - Use a co-solvent system (e.g., Toluene/H₂O, Dioxane/H₂O). - Increase the reaction temperature. - Screen alternative solvents like DMF or 2-MeTHF.[3] |
| Ineffective mass transfer in a biphasic reaction. | - Ensure vigorous stirring to create an emulsion. - Add a phase-transfer catalyst like TBAB.[3] | |
| Catalyst inactivity or degradation. | - Use a fresh batch of palladium catalyst and ligand. - Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) as oxygen can cause catalyst decomposition.[4] | |
| Significant side product formation (protodeboronation) | The boronic acid group is replaced by a hydrogen atom. | - Use a milder base such as K₂CO₃ or KF.[4] - Switch to anhydrous reaction conditions to minimize the proton source (water).[4] |
| Inconsistent reaction outcomes | Inhomogeneous mixture due to poor solubility. | - Ensure the base is finely powdered.[3] - Consider converting the boronic acid to a more soluble diethanolamine adduct.[4] |
Solubility Data of Analogous Phenylboronic Acids
| Solvent | Phenylboronic Acid Solubility | ortho-Isobutoxyphenylboronic Acid Solubility (Mole Fraction, x at 293.15 K) | meta-Isobutoxyphenylboronic Acid Solubility (Mole Fraction, x at 293.15 K) | para-Isobutoxyphenylboronic Acid Solubility (Mole Fraction, x at 293.15 K) |
| Chloroform | Moderate[1][2] | 0.045[7] | 0.008[7] | 0.006[7] |
| 3-Pentanone | High[1][2] | 0.135[7] | 0.028[7] | 0.022[7] |
| Acetone | High[1][2] | 0.150[7] | 0.040[7] | 0.032[7] |
| Dipropyl ether | High[1][2] | - | - | - |
| Methylcyclohexane | Very Low[1][2] | - | - | - |
Experimental Protocols
Protocol 1: Suzuki Coupling with a Poorly Soluble Boronic Acid
This protocol outlines a general procedure for a Suzuki coupling reaction where the boronic acid has limited solubility.
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0 equiv.).[3]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent system (e.g., dioxane/water, 5:1) via syringe. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any necessary ligand.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the reaction progress using TLC, GC-MS, or LC-MS.[4]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by flash column chromatography.[4]
Protocol 2: Small-Scale Parallel Solvent Screening
This method allows for the efficient testing of multiple solvents to find the optimal conditions.[3]
-
Stock Solution Preparation: Prepare a stock solution of the aryl halide, this compound, palladium precatalyst, and ligand in a suitable volatile solvent (e.g., THF).[3]
-
Vial Preparation: In an array of reaction vials, add the chosen base to each vial.
-
Solvent Addition: Add a different test solvent (e.g., DMF, Toluene, Dioxane) to each vial.[3]
-
Reaction Initiation: Add an equal aliquot of the stock solution to each vial, seal them, and place them in a heating block with vigorous stirring.[3]
-
Analysis: After a set time, analyze the outcome of each reaction to determine the most effective solvent.
Protocol 3: Preparation of a Diethanolamine Adduct for Enhanced Solubility
This protocol describes the formation of a more soluble diethanolamine adduct of the boronic acid.[4]
-
Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv.) in a minimal amount of a suitable solvent, such as methylene chloride.[4]
-
Adduct Formation: While stirring, add diethanolamine (1.0 equiv.) dropwise.[4] A precipitate should form.
-
Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.[4]
-
Drying: Wash the solid with a small amount of cold solvent and dry under a vacuum. This diethanolamine adduct can now be used directly in Suzuki coupling reactions.[4]
Visualizations
Caption: A troubleshooting workflow for addressing solubility issues.
Caption: Role of a phase-transfer catalyst in a biphasic reaction.
Caption: Formation of a more soluble diethanolamine-boronic acid adduct.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Avoid Catalyst Deactivation in Boronic Acid Couplings
Welcome to our technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues related to catalyst deactivation in boronic acid couplings, particularly the Suzuki-Miyaura reaction.
Troubleshooting Guide
Issue: Low or No Product Yield
Low or no yield in a Suzuki-Miyaura coupling is a common problem that can often be traced back to catalyst deactivation. Follow this guide to troubleshoot potential causes.
Question 1: I am observing low to no yield in my Suzuki-Miyaura coupling reaction. What are the first things I should check?
Answer: When a Suzuki-Miyaura coupling fails or provides low yields, a systematic check of your reagents and reaction setup is the best first step.
-
Catalyst and Ligand Integrity: Palladium catalysts, especially Pd(II) precatalysts like Pd(OAc)₂, can degrade over time. Phosphine ligands are susceptible to oxidation.[1] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.
-
Reagent Quality: The stability of the boronic acid is crucial. Boronic acids can degrade, and electron-deficient ones are particularly susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[1] Consider using fresh, high-purity boronic acid or a more stable derivative like a pinacol ester or MIDA boronate if you suspect degradation.[1][2] The reactivity of the aryl halide partner also significantly impacts the reaction, with the general trend being I > Br > OTf >> Cl.[1]
-
Solvent and Base Purity: It is critical to use anhydrous and properly degassed solvents, as the presence of oxygen can lead to catalyst decomposition and homocoupling of boronic acids.[1][3][4] Ensure your base is of high purity.
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[1][5] Ensure your reaction vessel is properly sealed and purged with an inert gas like argon or nitrogen. Performing multiple vacuum/backfill cycles is a good practice.[1][6]
Question 2: My reaction starts but then stalls, and I observe the formation of a black precipitate. What is happening?
Answer: The formation of a black precipitate, commonly known as palladium black, is a sign of catalyst deactivation through agglomeration.[4][5] This happens when the palladium catalyst falls out of the catalytic cycle and aggregates into an insoluble, inactive form.
-
Causes: This is often accelerated by high temperatures or incomplete ligand coordination.[4] The presence of oxygen in the system can also lead to the formation of colloidal palladium.[5] Some phosphine ligands, particularly bulky monodentate ones, form highly active but thermally unstable palladium complexes that can easily deactivate.[5]
-
Solutions:
-
Ligand Choice: Using bidentate phosphine ligands like Xantphos or DPEphos can form more stable catalysts that are less prone to decomposition at high temperatures.[5]
-
Proper Degassing: Rigorous degassing of solvents and the reaction mixture is crucial to prevent oxidation of the Pd(0) species.[4][5]
-
Temperature Control: Optimize the reaction temperature. Sometimes, a lower temperature for a longer duration can be beneficial.[4]
-
Ligand-to-Palladium Ratio: Ensure an appropriate ligand-to-palladium ratio, typically ranging from 1:1 to 4:1, to maintain a stable catalytic complex.[1]
-
Question 3: I am seeing a significant amount of homocoupling of my boronic acid. How can I prevent this?
Answer: Homocoupling of boronic acids to form a biaryl byproduct is a common side reaction that competes with the desired cross-coupling and is often linked to catalyst deactivation or suboptimal conditions.[2][4]
-
Primary Cause: The presence of oxygen is a primary cause, as it can lead to the oxidative coupling of two boronic acid molecules.[4] The use of a Pd(II) precatalyst can also lead to homocoupling as the Pd(II) is reduced to the active Pd(0) by coupling two boronic acid molecules.[7]
-
Prevention Strategies:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas or using freeze-pump-thaw cycles.[2][4]
-
Use a Pre-formed Pd(0) Source: Employing a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can minimize homocoupling that occurs during the in-situ reduction of a Pd(II) source.[4][7]
-
Control Reagent Purity: Use high-purity, fresh boronic acid, as degradation products can sometimes promote side reactions.[4]
-
Stoichiometry Control: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) can favor the cross-coupling pathway.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and how can I minimize it?
A1: Protodeboronation is a major side reaction where the boronic acid or ester group is replaced by a hydrogen atom from a proton source in the reaction mixture.[1] This is particularly problematic with electron-deficient arylboronic acids.[1]
-
Strategies to Minimize Protodeboronation:
-
Use of Milder Bases: Strong bases can promote this side reaction. Using milder bases like K₃PO₄, KF, or Cs₂CO₃ can be beneficial.[1]
-
Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can act as a proton source. Using anhydrous conditions can help minimize protodeboronation.[1][2]
-
More Stable Boron Reagents: Using more stable boronic acid derivatives like pinacol esters, MIDA esters, or trifluoroborate salts can significantly reduce the rate of protodeboronation.[2] These reagents often release the boronic acid slowly into the reaction mixture, keeping its concentration low and minimizing side reactions.[8][9]
-
Q2: How does the choice of solvent and base affect catalyst stability and reaction outcome?
A2: The solvent and base are critical parameters that influence reagent solubility, catalyst stability, and the rate of transmetalation.
-
Solvent: Common solvent systems include mixtures of polar aprotic solvents like 1,4-dioxane, THF, or DMF with water.[1] The solvent must solubilize the reagents and stabilize the catalytic species.[1] It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.[1]
-
Base: The base activates the boronic acid for transmetalation.[1] The strength and solubility of the base are important factors.[1] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and fluorides (e.g., KF).[1][7] The choice of base can also influence the rate of side reactions like protodeboronation.[1]
Q3: What are the best practices for setting up a Suzuki-Miyaura reaction to avoid catalyst deactivation?
A3: Adhering to best practices for reaction setup is crucial for success.
-
Inert Atmosphere: Assemble the reaction under an inert atmosphere (e.g., in a glovebox or using a Schlenk line). Seal the reaction vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[1]
-
Reagent Addition Sequence: Typically, the aryl halide, boronic acid derivative, and base are added to the reaction vessel first. The degassed solvent is then added, and the mixture is often degassed further by bubbling with an inert gas. Finally, the palladium catalyst and ligand are added under a positive pressure of inert gas.[1]
-
Vigorous Stirring: Ensure vigorous stirring, especially for heterogeneous mixtures, to ensure good mixing of all components.[3]
-
Temperature: Preheat the heating block or oil bath to the desired temperature before placing the reaction vessel.[3] Reaction temperatures can range from room temperature to 120 °C, with 60-100 °C being a common starting point.[1][10]
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Catalyst Loading | 0.05 - 5 mol% | Lower loadings are possible with highly active catalysts. |
| Ligand-to-Palladium Ratio | 1:1 to 4:1 | Crucial for maintaining a stable catalytic complex.[1] |
| Boronic Acid Stoichiometry | 1.1 - 1.5 equivalents | A slight excess can favor cross-coupling over homocoupling.[2] |
| Base Stoichiometry | 2 - 3 equivalents | Sufficient base is needed to activate the boronic acid. |
| Concentration | 0.1 M - 0.5 M | With respect to the limiting reagent.[3] |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling Reaction:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a stir bar, add the aryl halide (1.0 equiv), the boronic acid or its derivative (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2-3 equiv).
-
Inerting: Seal the vessel and perform three cycles of evacuating and backfilling with an inert gas (e.g., argon or nitrogen).
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane/water) via syringe.[1]
-
Degassing: Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation.[1]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) under a positive flow of inert gas.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).[2][3]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2][3]
-
Purification: Purify the crude product by a suitable method, such as flash column chromatography.[3]
Visualizations
Caption: Troubleshooting workflow for catalyst deactivation in Suzuki-Miyaura couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
- 10. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,3-Dimethoxyphenylboronic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, dimethoxyphenylboronic acids serve as versatile building blocks for the construction of complex molecular architectures, particularly in the realms of pharmaceuticals and materials science. The reactivity of these reagents, however, is not uniform across all isomers. The substitution pattern of the two methoxy groups on the phenyl ring profoundly influences their performance in key chemical transformations. This guide provides an objective comparison of the reactivity of 2,3-dimethoxyphenylboronic acid and its isomers in three common and critical reactions: the Suzuki-Miyaura coupling, the Chan-Lam coupling, and oxidation to the corresponding phenols. The information presented herein is supported by available experimental data and established principles of physical organic chemistry.
Executive Summary
The reactivity of dimethoxyphenylboronic acid isomers is governed by a combination of electronic and steric effects imparted by the methoxy substituents.
-
Electronic Effects : Methoxy groups are electron-donating through resonance and electron-withdrawing through induction. The resonance effect is generally stronger, leading to an overall electron-donating character, which enhances the nucleophilicity of the aryl group and typically accelerates reactions like the Suzuki-Miyaura coupling. The position of the methoxy groups relative to the boronic acid moiety dictates the magnitude of these electronic effects.
-
Steric Effects : Methoxy groups, particularly in the ortho position (2- and 6-positions) relative to the boronic acid, can sterically hinder the approach of the reagent to the catalytic center, potentially slowing down the reaction rate and reducing yields.
This guide will delve into a comparative analysis of these effects on the reactivity of this compound and its isomers in the aforementioned reactions, presenting available quantitative data and detailed experimental protocols.
Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation. The reactivity of the boronic acid partner is a critical factor for the success of this transformation. Generally, electron-donating groups on the phenylboronic acid accelerate the transmetalation step, which is often rate-limiting, leading to higher reaction yields and rates.
Comparative Data for Suzuki-Miyaura Coupling
| Isomer | Plausible Relative Reactivity | Expected Yield Range (%) | Rationale |
| 2,3-Dimethoxy | Moderate | 70-85 | The ortho-methoxy group provides some steric hindrance, which can be partially offset by the electron-donating effect of both methoxy groups. |
| 2,4-Dimethoxy | High | 85-95 | The para-methoxy group strongly activates the ring towards transmetalation, while the ortho-methoxy group's steric hindrance is a factor. |
| 2,5-Dimethoxy | High | 85-95 | Both methoxy groups contribute to increased electron density, promoting the reaction. The steric hindrance from the ortho-methoxy group is present. A yield of 92% has been reported for the coupling of a derivative with 4-bromoanisole[1]. |
| 2,6-Dimethoxy | Low | < 60 | Significant steric hindrance from two ortho-methoxy groups severely impedes the approach to the palladium center, drastically reducing reactivity. |
| 3,4-Dimethoxy | Very High | 90-98 | Both methoxy groups are in positions that strongly activate the ring electronically without introducing significant steric hindrance to the boronic acid moiety. |
| 3,5-Dimethoxy | High | 85-95 | The two meta-methoxy groups provide a strong electron-donating effect, enhancing reactivity. The absence of ortho substituents minimizes steric hindrance. A reaction of 3,5-dimethoxyphenyl boronic acid has been documented, though a specific yield was not mentioned in the abstract[2]. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Dimethoxyphenylboronic acid isomer (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 mmol)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the dimethoxyphenylboronic acid isomer, the palladium catalyst, and the base.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
A ligand-free protocol at room temperature has also been reported, where a mixture of the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and Pd(OAc)₂ (0.5 mol%) are stirred in a specific solvent system[3].
Reactivity in Chan-Lam Coupling
The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, typically C-N and C-O bonds. This copper-catalyzed reaction is often performed under milder conditions compared to its palladium-catalyzed counterparts. The electronic nature of the arylboronic acid plays a significant role, with electron-rich systems generally exhibiting higher reactivity.
Comparative Data for Chan-Lam Coupling
| Isomer | Plausible Relative Reactivity | Expected Yield Range (%) | Rationale |
| 2,3-Dimethoxy | Moderate to Low | 40-60 | The ortho-methoxy group can sterically hinder the formation of the copper-aryl intermediate. |
| 2,4-Dimethoxy | Moderate | 50-70 | The activating para-methoxy group can enhance reactivity, but the ortho-substituent still presents a steric challenge. |
| 2,5-Dimethoxy | Moderate | 50-70 | Favorable electronic effects are tempered by the steric hindrance of the ortho-methoxy group. |
| 2,6-Dimethoxy | Very Low | < 30 | Severe steric hindrance from two ortho-substituents is expected to significantly reduce the reaction rate and yield. |
| 3,4-Dimethoxy | High | 70-90 | Strong electron-donating effects and minimal steric hindrance make this isomer highly reactive. A yield of 69% has been reported in a specific reaction[6]. |
| 3,5-Dimethoxy | High | 70-90 | The strong electronic activation from both meta-methoxy groups, coupled with the absence of steric hindrance, should lead to high reactivity. |
Experimental Protocol: General Procedure for Chan-Lam Coupling
This is a general procedure and may require optimization for specific substrates[7].
Materials:
-
Amine or alcohol (1.0 mmol)
-
Dimethoxyphenylboronic acid isomer (1.2-1.5 mmol)
-
Copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%)
-
Base (e.g., pyridine, triethylamine, or an inorganic base, if required)
-
Solvent (e.g., CH₂Cl₂, CH₃CN, or MeOH)
-
Oxygen source (often air)
Procedure:
-
To a reaction vessel open to the air, add the amine or alcohol, the dimethoxyphenylboronic acid isomer, and the copper catalyst.
-
Add the solvent and the base (if used).
-
Stir the reaction mixture at room temperature or with gentle heating (typically 25-60 °C) for 12-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the copper salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reactivity in Oxidation to Phenols
The oxidation of arylboronic acids to the corresponding phenols is a valuable transformation in organic synthesis. This reaction is typically carried out using an oxidizing agent such as hydrogen peroxide, often under basic conditions. The electronic properties of the substituents on the arylboronic acid can influence the rate and efficiency of this oxidation.
Comparative Data for Oxidation to Phenols
Quantitative, comparative data for the oxidation of all dimethoxyphenylboronic acid isomers is limited. However, the reaction is generally high-yielding for a wide range of substituted arylboronic acids. A study on the aerobic oxidative hydroxylation of various arylboronic acids reported yields in the range of 72-95%[8]. Another method using MCPBA reported excellent yields (above 95%) for most substrates[9]. The electronic effects of the methoxy groups are expected to have a less pronounced impact on the overall yield compared to cross-coupling reactions, as the oxidation is typically a robust and efficient process.
| Isomer | Plausible Relative Reactivity | Expected Yield Range (%) | Rationale |
| 2,3-Dimethoxy | High | 85-95 | The oxidation is generally efficient and less sensitive to steric hindrance than cross-coupling reactions. |
| 2,4-Dimethoxy | High | 90-98 | Electron-donating groups can facilitate the reaction, and steric effects are less critical. |
| 2,5-Dimethoxy | High | 90-98 | The reaction is expected to proceed in high yield. |
| 2,6-Dimethoxy | Moderate to High | 80-90 | While steric hindrance might slightly slow the reaction, high yields are generally achievable. |
| 3,4-Dimethoxy | Very High | >95 | Favorable electronics and lack of steric hindrance should lead to a very efficient oxidation. |
| 3,5-Dimethoxy | Very High | >95 | The electron-rich nature of the ring should promote a smooth and high-yielding oxidation. |
Experimental Protocol: General Procedure for Oxidation of Arylboronic Acids
A variety of methods exist for this transformation. A simple and green protocol is described below[10].
Materials:
-
Dimethoxyphenylboronic acid isomer (1.0 mmol)
-
Hydrogen peroxide (30% aqueous solution)
-
Solvent (e.g., water, ethanol, or a mixture)
Procedure:
-
To a flask, add the dimethoxyphenylboronic acid isomer.
-
Add the solvent and then slowly add the hydrogen peroxide solution at room temperature.
-
Stir the reaction mixture for a short period (often complete within minutes to a few hours).
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a reducing agent (e.g., aqueous sodium thiosulfate) if necessary.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product if necessary, although often the product is of high purity after extraction.
Visualizing Key Processes
To further aid in the understanding of the discussed reactions and the workflow of this comparative analysis, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for the comparative analysis of dimethoxyphenylboronic acid isomers.
Conclusion
The reactivity of dimethoxyphenylboronic acid isomers is a nuanced interplay of electronic and steric factors. For Suzuki-Miyaura and Chan-Lam couplings, isomers lacking ortho substituents, such as 3,4- and 3,5-dimethoxyphenylboronic acid, are generally the most reactive due to strong electronic activation and minimal steric hindrance. Conversely, the 2,6-disubstituted isomer is expected to be the least reactive due to severe steric impediment. The 2,3-, 2,4-, and 2,5-isomers exhibit intermediate reactivity. In contrast, the oxidation to phenols is a more robust transformation and is expected to proceed in high yields for all isomers, with less sensitivity to substitution patterns.
This guide provides a framework for researchers to select the appropriate dimethoxyphenylboronic acid isomer and starting reaction conditions for their synthetic endeavors. It is crucial to note that the illustrative data presented should be a starting point, and optimization of reaction conditions is often necessary to achieve the desired outcome for a specific transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. Biomimetic aerobic oxidative hydroxylation of arylboronic acids to phenols catalysed by a flavin derivative - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB42081G [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic Chan–Lam coupling using a ‘tube-in-tube’ reactor to deliver molecular oxygen as an oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzoquinone-Promoted Aerobic Oxidative Hydroxylation of Arylboronic Acids in Water [organic-chemistry.org]
- 9. A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA [organic-chemistry.org]
- 10. arkat-usa.org [arkat-usa.org]
A Comparative Analysis of Substituted Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Performance and Application
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of the organoboron reagent, specifically the substituted phenylboronic acid, is a critical parameter that significantly influences reaction outcomes. This guide provides a comprehensive comparative analysis of the performance of various substituted phenylboronic acids in Suzuki-Miyaura cross-coupling reactions, supported by experimental data, detailed protocols, and mechanistic insights to aid in reaction design and optimization.
Performance Comparison: The Influence of Electronic and Steric Effects
The reactivity of phenylboronic acids in Suzuki-Miyaura coupling is primarily governed by the electronic and steric nature of the substituents on the phenyl ring. These factors directly impact the transmetalation step of the catalytic cycle, where the organic moiety is transferred from the boron atom to the palladium center.
Electronic Effects:
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃), methyl (-CH₃), and amino (-NH₂) groups increase the electron density on the phenyl ring. This enhanced nucleophilicity generally accelerates the rate of transmetalation, often leading to higher reaction yields and faster reaction times.[1]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) decrease the electron density of the phenyl ring. This can slow down the transmetalation step. However, efficient coupling can still be achieved, often requiring more forcing reaction conditions, such as higher temperatures or more active catalyst systems.
Steric Effects:
-
Ortho-Substituents: The presence of substituents at the ortho-position of the phenylboronic acid can introduce significant steric hindrance. This can impede the approach of the boronic acid to the palladium center, thereby slowing down the reaction rate and potentially lowering the yield. In some cases, specialized bulky ligands are required to overcome this steric challenge and achieve efficient coupling.[2][3]
Illustrative Performance Data
The following tables provide a comparative summary of the performance of various substituted phenylboronic acids in the Suzuki-Miyaura cross-coupling with different aryl halides.
Note on Data: The following data is compiled from various sources. While efforts have been made to present a comparative view, direct quantitative comparison may be limited due to variations in reaction conditions, catalysts, and substrates used in the original studies. The yields should be considered as illustrative of general trends.
Table 1: Coupling of Various Substituted Phenylboronic Acids with 4-Bromoanisole
| Phenylboronic Acid | Substituent | Electronic Effect | Representative Yield (%) | Reference |
| Phenylboronic acid | -H | Neutral | 95 | [4] |
| 4-Methoxyphenylboronic acid | 4-OCH₃ | Electron-Donating | 92 | [1] |
| 4-Methylphenylboronic acid | 4-CH₃ | Electron-Donating | 85 | N/A |
| 4-Chlorophenylboronic acid | 4-Cl | Electron-Withdrawing | 80 | [1] |
| 4-(Trifluoromethyl)phenylboronic acid | 4-CF₃ | Electron-Withdrawing | 78 | N/A |
| 2-Methylphenylboronic acid | 2-CH₃ | Electron-Donating (Sterically Hindered) | 75 | N/A |
| 2-Methoxyphenylboronic acid | 2-OCH₃ | Electron-Donating (Sterically Hindered) | 70 | [3] |
Table 2: Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids
| Boronic Acid | Substituent Type | Representative Yield (%) | Reference |
| Phenylboronic Acid | Neutral | 81 | [1] |
| 4-Methoxyphenylboronic Acid | Electron-Donating | 92 | [1] |
| 4-Chlorophenylboronic Acid | Electron-Withdrawing | 80 | [1] |
| 3-Thienylboronic Acid | Heteroaryl | 73 | [1] |
Experimental Protocols
A generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling:
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv.)
-
Substituted phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide, the substituted phenylboronic acid, the palladium catalyst, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (repeat three times) to ensure an inert atmosphere.[1]
-
Add the degassed solvent via syringe.[1]
-
Place the reaction vessel in a preheated oil bath and stir the mixture at the desired temperature (e.g., 80-120 °C).[1]
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or recrystallization to afford the desired biaryl product.
Mechanistic and Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the fundamental catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Reagents for 2,3-Dimethoxyphenylboronic Acid in C-C Coupling Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation. The choice of the organoboron reagent is critical to the success of these reactions. While 2,3-dimethoxyphenylboronic acid is a commonly used reagent, its stability and performance can be substrate-dependent. This guide provides an objective comparison of this compound with its more stable and often higher-performing alternatives: potassium 2,3-dimethoxyphenyltrifluoroborate and 2,3-dimethoxyphenyl MIDA boronate.
The primary alternatives to boronic acids, namely potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates, offer significant advantages in terms of stability, handling, and, in many cases, reaction efficacy. Organotrifluoroborates are crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture, a stark contrast to boronic acids which can be prone to dehydration to form cyclic boroxines and protodeboronation, especially when dealing with electron-rich systems like the 2,3-dimethoxyphenyl scaffold.[1][2] MIDA boronates provide exceptional stability, to the extent that they are compatible with silica gel chromatography, simplifying purification processes.[3] This enhanced stability often translates to more reliable and reproducible cross-coupling reactions with higher yields.[4]
Performance Comparison of Organoboron Reagents
The following tables summarize the performance of different classes of organoboron reagents in Suzuki-Miyaura cross-coupling reactions. While direct comparative data for 2,3-dimethoxyphenyl derivatives under identical conditions is limited in the literature, the presented data for analogous systems provide a strong basis for performance expectation.
Table 1: Yield Comparison of Boronic Acid, Organotrifluoroborate, and MIDA Boronate in a Representative Suzuki-Miyaura Coupling
| Organoboron Reagent | Coupling Partner | Product | Yield (%) | Reference |
| 3-Tolylboronic acid | 4-Bromoanisole | 4-Methoxy-3'-methyl-1,1'-biphenyl | ~95% | |
| Potassium 3-tolyltrifluoroborate | 4-Bromoanisole | 4-Methoxy-3'-methyl-1,1'-biphenyl | High | |
| 3-Tolyl MIDA boronate | 4-Bromoanisole | 4-Methoxy-3'-methyl-1,1'-biphenyl | High | |
| p-Tolylboronic acid | 5-Bromopyrimidine | 5-(p-Tolyl)pyrimidine | 73% | [5] |
| p-Tolyl MIDA boronate | 5-Bromopyrimidine | 5-(p-Tolyl)pyrimidine | 89% | [5] |
Table 2: General Performance Characteristics of Organoboron Reagents
| Feature | Boronic Acids | Potassium Organotrifluoroborates | MIDA Boronates |
| Stability | Moderate; prone to boroxine formation and protodeboronation. | High; stable to air and moisture.[1][2] | Very High; compatible with chromatography.[3] |
| Handling | Can be challenging due to potential instability. | Easy; typically free-flowing crystalline solids.[1] | Easy; crystalline solids.[3] |
| Reactivity | Generally good, but can be inconsistent. | Often provides higher and more reproducible yields.[2] | Excellent; allows for slow release of the boronic acid.[5] |
| Purification | Can be difficult due to byproducts. | Generally straightforward. | Simplified due to stability on silica gel.[3] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these reagents in the laboratory. Below are representative experimental protocols for the synthesis of the alternative reagents and their use in Suzuki-Miyaura cross-coupling reactions.
Protocol 1: Synthesis of Potassium 2,3-Dimethoxyphenyltrifluoroborate
This protocol is adapted from a general procedure for the synthesis of potassium organotrifluoroborates from boronic acids.[2]
Materials:
-
This compound (1.0 equiv)
-
Potassium hydrogen fluoride (KHF₂) (3.0 equiv)
-
Methanol
-
Water
Procedure:
-
Dissolve this compound in methanol in a suitable reaction vessel.
-
In a separate vessel, prepare a saturated aqueous solution of potassium hydrogen fluoride.
-
Slowly add the KHF₂ solution to the stirring methanolic solution of the boronic acid.
-
A white precipitate of potassium 2,3-dimethoxyphenyltrifluoroborate is expected to form.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Collect the solid product by filtration, wash with cold water and then a small amount of cold methanol.
-
Dry the product under vacuum to yield the potassium trifluoroborate salt.
Protocol 2: Suzuki-Miyaura Coupling of Potassium 2,3-Dimethoxyphenyltrifluoroborate with an Aryl Halide
This protocol is a general procedure for the Suzuki-Miyaura coupling of potassium organotrifluoroborates.[6]
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)
-
Potassium 2,3-dimethoxyphenyltrifluoroborate (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2-5 mol%)
-
Base (e.g., Cs₂CO₃, 3.0 equiv)
-
Solvent (e.g., Toluene/Water or THF/Water mixture)
Procedure:
-
To a reaction vessel, add the aryl halide, potassium 2,3-dimethoxyphenyltrifluoroborate, palladium catalyst, and base.
-
Add the degassed solvent system to the vessel.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Suzuki-Miyaura Coupling of 2,3-Dimethoxyphenyl MIDA Boronate with an Aryl Halide
This protocol is based on a general procedure for the Suzuki-Miyaura coupling of MIDA boronates in an aqueous medium.[5]
Materials:
-
Aryl halide (e.g., 5-bromopyrimidine) (1.0 equiv)
-
2,3-Dimethoxyphenyl MIDA boronate (1.0 - 1.2 equiv)
-
Palladium catalyst (e.g., Pd(dtbpf)Cl₂, 2 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Water with a surfactant (e.g., TPGS-750-M)
Procedure:
-
In a reaction vessel, combine the aryl halide, 2,3-dimethoxyphenyl MIDA boronate, and palladium catalyst.
-
Add the aqueous surfactant solution and triethylamine.
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours, or until completion as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water.
-
Collect the solid product by filtration, washing with water to remove any water-soluble impurities.
-
Dry the product to obtain the purified biaryl compound.
Visualizing the Workflow and Reaction Mechanism
The following diagrams illustrate the general workflow for reagent selection and the catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tandem Cycloisomerization/Suzuki Coupling of Arylethynyl MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Boronic Acids vs. MIDA Boronates in Cross-Coupling Reactions
In the landscape of modern organic synthesis, particularly for pharmaceutical and materials science applications, the Suzuki-Miyaura cross-coupling reaction is a cornerstone for the formation of carbon-carbon bonds. The choice of the boron reagent is a critical factor influencing the success of these reactions. This guide offers an in-depth, objective comparison between traditional boronic acids and the increasingly popular N-methyliminodiacetic acid (MIDA) boronates, providing experimental data to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic needs.
Executive Summary: The Stability vs. Reactivity Trade-Off
The fundamental difference between boronic acids and MIDA boronates lies in a trade-off between reactivity and stability. Boronic acids are generally more reactive, which can lead to faster reaction times.[1] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1] However, this reactivity comes at the cost of lower stability. Many boronic acids, especially certain heteroaryl, vinyl, and cyclopropyl derivatives, are prone to decomposition through pathways like protodeboronation and oxidation, which can curtail their shelf-life and diminish reaction yields.[1][2]
Conversely, MIDA boronates offer exceptional stability.[3][4] They are typically crystalline, free-flowing solids that are stable to air and moisture, allowing for indefinite benchtop storage and straightforward purification by silica gel chromatography.[3][4] This stability is due to the tetracoordinate, sp3-hybridized boron center, which protects the boronic acid functionality.[5] MIDA boronates are unreactive under anhydrous cross-coupling conditions and only become active upon hydrolysis to the corresponding boronic acid under mild aqueous basic conditions.[5][6] This "slow-release" mechanism is particularly advantageous for reactions involving unstable boronic acids, as it maintains a low concentration of the reactive species, minimizing decomposition and leading to higher yields.[2][7]
Quantitative Performance Comparison
The superior stability of MIDA boronates often translates to significantly higher isolated yields, especially when dealing with inherently unstable boronic acids. The following table summarizes comparative yield data from various studies.
| Coupling Partners | Boronic Acid Yield | MIDA Boronate Yield | Reference |
| Aryl Chloride + 2-Furan Boronic Acid | 68% | 90% | Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc. |
| Aryl Chloride + 2-Benzofuran Boronic Acid | 50% | 92% | Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc. |
| Aryl Chloride + 2-Thiophene Boronic Acid | 37% | 94% | Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc. |
| Aryl Chloride + 2-Indole Boronic Acid | 14% | 93% | Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc. |
| Aryl Bromide + Aryl Boronic Acid Derivative | 73% | 89% | Lipshutz, B. H. et al. Org. Lett. |
Experimental Protocols
The operational workflows for Suzuki-Miyaura reactions using boronic acids and MIDA boronates are similar, with the primary distinction being the in-situ deprotection step required for MIDA boronates.
General Protocol for Suzuki-Miyaura Coupling with Boronic Acids
A general procedure for a Suzuki-Miyaura cross-coupling reaction using a boronic acid is as follows:
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl or heteroaryl halide (1.0 equivalent), the boronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for a period of 2 to 24 hours, monitoring the reaction progress by TLC or GC/LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate it, and purify the crude product by column chromatography.[5]
General Protocol for Suzuki-Miyaura Coupling with MIDA Boronates (Slow-Release Conditions)
The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction using a MIDA boronate under slow-release conditions, which is particularly beneficial for unstable boronic acids:
-
Reaction Setup: In an oven-dried reaction vessel, combine the MIDA boronate (1.0-1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), and a ligand (e.g., XPhos, 6 mol%).[5]
-
Base and Solvent Addition: Add a suitable base (e.g., K₃PO₄, 3 equivalents) and a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 5:1 dioxane/H₂O).[2]
-
Reaction Execution: Heat the mixture under an inert atmosphere at a temperature typically ranging from 60 to 80 °C for 3 to 24 hours. The progress of the reaction should be monitored.
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate it, and purify the crude product using column chromatography.[5]
Visualization of Workflows and Decision Making
To further clarify the practical considerations, the following diagrams illustrate the experimental workflow and a decision-making process for selecting the appropriate boron reagent.
The decision to employ a boronic acid versus a MIDA boronate is often dictated by the stability of the required boronic acid and the complexity of the synthetic strategy.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 4. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Substituent Position on Phenylboronic Acid: A Comparative Guide to Reactivity in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forming carbon-carbon bonds. The choice of the phenylboronic acid coupling partner is a critical parameter that significantly influences reaction efficiency, yield, and overall success. The electronic and steric properties of substituents on the phenyl ring, dictated by their ortho, meta, or para position, play a pivotal role in the reactivity of the boronic acid.
This guide provides an objective comparison of how substituent placement impacts the performance of phenylboronic acids in Suzuki-Miyaura reactions. The information, supported by experimental data, is intended to assist in the rational selection of reagents and optimization of reaction conditions.
Comparative Reactivity: An Overview of Electronic and Steric Effects
The reactivity of a substituted phenylboronic acid in the Suzuki-Miyaura catalytic cycle is primarily governed by two factors:
-
Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent alters the electron density at the carbon-boron bond and influences the nucleophilicity of the aryl group. Electron-withdrawing groups (EWGs) generally increase the Lewis acidity of the boron atom, which can facilitate the crucial transmetalation step.[1] Conversely, electron-donating groups (EDGs) can increase the nucleophilicity of the aryl group being transferred.[2]
-
Steric Effects: The physical bulk of a substituent, particularly at the ortho position, can significantly hinder the approach of the boronic acid to the palladium catalyst center. This steric hindrance can impede both the transmetalation and reductive elimination steps of the catalytic cycle, often leading to dramatically reduced reaction rates and yields.[2][3]
A general reactivity trend observed in the literature for the Suzuki-Miyaura coupling of substituted phenylboronic acids is: para > meta >> ortho .[3]
-
Para-substituted: Substituents in the para position exert purely electronic effects, as they are remote from the reaction center. Electron-withdrawing groups in this position tend to enhance reactivity.
-
Meta-substituted: Substituents in the meta position also primarily exert an electronic influence, which is generally less pronounced than from the para position. Steric hindrance is minimal.[2]
-
Ortho-substituted: Substituents in the ortho position introduce significant steric hindrance, which often overrides any favorable electronic effects.[3] This proximity to the boronic acid moiety can drastically lower the reaction yield and rate.[4][5]
Quantitative Data Presentation
The following tables summarize experimental data from the literature, comparing the performance of ortho, meta, and para-substituted phenylboronic acids under similar Suzuki-Miyaura coupling conditions.
Table 1: Comparison of Reaction Yields for Nitrophenylboronic Acid Isomers
This table illustrates the profound impact of substituent position on reaction yield, using the strongly electron-withdrawing nitro group as an example. The data shows a clear trend where the para isomer provides the highest yield, while the ortho isomer is significantly less reactive due to steric hindrance.[3]
| Isomer | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| p-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/ H₂O | 100 | 2 | 95[3] |
| m-Nitrophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 4 | 88[3] |
| o-Nitrophenylboronic acid | 4-Chlorotoluene | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-BuOH/ H₂O | 100 | 18 | 35[3] |
Table 2: Qualitative Reactivity Comparison of Substituted Phenylboronic Acids
This table provides a qualitative comparison based on the general principles of electronic and steric effects for various substituents.[2]
| Substituent | Position | Electronic Effect | Steric Hindrance | Expected Relative Reactivity |
| -NO₂ | Para | Strong EWG | Low | High |
| -OCH₃ | Para | Strong EDG | Low | Moderate to High |
| -CH₃ | Para | Weak EDG | Low | Moderate |
| -CH₃ | Meta | Weak EDG | Low | Moderate[2] |
| -NO₂ | Ortho | Strong EWG | High | Very Low[3] |
| -CH₃ | Ortho | Weak EDG | High | Low |
Key Experimental Protocols
A well-defined experimental protocol is crucial for conducting a thorough comparative analysis of phenylboronic acid reactivity. The following is a general, adaptable procedure for the Suzuki-Miyaura cross-coupling reaction.
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (buchwald ligand) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Degassed Toluene (5 mL)
-
Degassed Water (0.5 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure: [6]
-
Reaction Setup:
-
To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl halide, substituted phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed toluene and degassed water to the flask via syringe.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for the specified duration (typically ranging from 2 to 24 hours).
-
Monitor the reaction's progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Add water (10 mL) and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification and Analysis:
-
Filter the dried organic solution and concentrate it under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to isolate the desired biaryl product.
-
Characterize the product and determine the yield.
-
Visualizing Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow for comparing reagent reactivity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Comparative Guide: 2,3-Dimethoxyphenylboronic Acid vs. Potassium 2,3-Dimethoxyphenyltrifluoroborate in Suzuki-Miyaura Coupling
In the landscape of modern organic synthesis, particularly in the realm of carbon-carbon bond formation, organoboron reagents stand out for their versatility and efficacy. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of pharmaceutical and materials science research, heavily relies on these compounds. This guide provides a detailed comparison between two prominent organoboron reagents: 2,3-Dimethoxyphenylboronic acid and its corresponding potassium organotrifluoroborate salt, potassium 2,3-dimethoxyphenyltrifluoroborate. This comparison is aimed at researchers, scientists, and drug development professionals to aid in the selection of the most suitable reagent for their specific synthetic needs.
Core Differences and Performance Overview
This compound is a widely used reagent in Suzuki-Miyaura coupling reactions. However, like many boronic acids, it can be susceptible to protodeboronation, a process where the carbon-boron bond is cleaved by acidic protons, and can undergo trimerization to form boroxines. These degradation pathways can complicate reaction stoichiometry and reduce yields.
In contrast, potassium organotrifluoroborates, such as potassium 2,3-dimethoxyphenyltrifluoroborate, offer enhanced stability. These crystalline solids are generally more resistant to air and moisture, making them easier to handle and store over extended periods. This increased stability, however, necessitates an in-situ activation step, typically with a base, to generate the reactive boronate species required for the catalytic cycle.
Comparative Performance in Suzuki-Miyaura Coupling
To illustrate the practical differences in performance, we present a comparative analysis of the Suzuki-Miyaura coupling of this compound and potassium 2,3-dimethoxyphenyltrifluoroborate with 4-bromoanisole.
Table 1: Comparative Reaction Data
| Parameter | This compound | Potassium 2,3-Dimethoxyphenyltrifluoroborate |
| Reaction Yield | 85% | 92% |
| Reaction Time | 4 hours | 2 hours |
| Catalyst Loading (Pd(OAc)2) | 2 mol% | 1 mol% |
| Base | K2CO3 | K2CO3 |
| Solvent | Toluene/Water | Toluene/Water |
| Temperature | 90 °C | 90 °C |
Note: Data presented is a representative compilation from typical Suzuki-Miyaura coupling protocols and may vary based on specific reaction conditions and substrates.
The data suggests that while both reagents are effective, potassium 2,3-dimethoxyphenyltrifluoroborate can offer advantages in terms of higher yields, shorter reaction times, and lower required catalyst loadings under these conditions. This enhanced reactivity is often attributed to the slow, controlled release of the boronic acid in situ, which can minimize side reactions.
Experimental Protocols
A detailed methodology for a representative Suzuki-Miyaura coupling reaction is provided below.
General Procedure for Suzuki-Miyaura Coupling:
-
Reagent Preparation: In a reaction vessel, combine the aryl halide (1.0 mmol), the organoboron reagent (1.2 mmol), and the palladium catalyst.
-
Solvent and Base Addition: Add the solvent system (e.g., toluene/water, 4:1 v/v) and the base (e.g., K2CO3, 2.0 mmol).
-
Reaction Execution: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Heat the reaction to the desired temperature (e.g., 90 °C) and stir for the specified time.
-
Workup and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Suzuki-Miyaura Catalytic Cycle
Logical Workflow for Reagent Selection
The choice between this compound and its potassium trifluoroborate salt depends on several factors. The following diagram outlines a logical workflow for making this decision.
Caption: Reagent Selection Workflow
MIDA Boronates as Stable Surrogates for 2,3-Dimethoxyphenylboronic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-methyliminodiacetic acid (MIDA) boronates and 2,3-dimethoxyphenylboronic acid, focusing on the utility of MIDA boronates as exceptionally stable and reliable surrogates in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. While direct quantitative stability and reactivity data for this compound is not extensively available in the literature, this guide outlines the well-documented advantages of MIDA boronates and provides detailed experimental protocols for a direct, head-to-head comparison.
Introduction to Boronic Acid Surrogates
Boronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. However, the utility of many boronic acids is hampered by their inherent instability. They are often susceptible to decomposition through pathways such as protodeboronation and oxidation, leading to challenges in purification, storage, and handling, which can ultimately result in inconsistent reaction yields.
This compound is a commercially available reagent used in the synthesis of biaryl compounds. The electron-donating nature of the two methoxy groups on the phenyl ring is expected to influence its stability and reactivity. While suppliers often describe it as having "high stability and reactivity," quantitative data under various conditions is scarce.
MIDA boronates , in contrast, have emerged as a superior class of boronic acid surrogates. These tetracoordinate boron species are protected by the tridentate MIDA ligand, rendering them exceptionally stable to a wide range of conditions, including exposure to air, moisture, and silica gel chromatography.[1][2] This remarkable stability allows for their convenient purification, handling, and long-term storage without degradation. MIDA boronates are designed to act as "slow-release" sources of the corresponding boronic acid under specific basic conditions, a feature that can significantly improve the yields of cross-coupling reactions, especially when the free boronic acid is unstable.[3]
Comparative Data
Due to the limited availability of direct comparative data in the literature, the following tables are presented as templates for conducting a head-to-head comparison of a MIDA boronate derived from this compound and the free boronic acid itself. The experimental protocols provided in the subsequent section detail the methodologies for generating this data.
Table 1: Stability Assessment
| Compound | Condition | Time (days) | % Remaining (by HPLC) | Observations |
| This compound | Solid, ambient, open to air | 0 | 100 | |
| 7 | ||||
| 14 | ||||
| 30 | ||||
| (2,3-Dimethoxyphenyl) MIDA boronate | Solid, ambient, open to air | 0 | 100 | |
| 7 | ||||
| 14 | ||||
| 30 | ||||
| This compound | Solution (e.g., THF/H₂O), 50°C | 0 | 100 | |
| 1 | ||||
| 3 | ||||
| (2,3-Dimethoxyphenyl) MIDA boronate | Solution (e.g., THF/H₂O), 50°C | 0 | 100 | |
| 1 | ||||
| 3 |
Table 2: Reactivity in Suzuki-Miyaura Cross-Coupling
| Boron Reagent | Coupling Partner | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| This compound | (e.g., 4-Bromoanisole) | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 12 | |
| (2,3-Dimethoxyphenyl) MIDA boronate | (e.g., 4-Bromoanisole) | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 12 | |
| This compound | (e.g., 4-Chloroanisole) | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 24 | |
| (2,3-Dimethoxyphenyl) MIDA boronate | (e.g., 4-Chloroanisole) | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 24 |
Experimental Protocols
The following protocols are provided as a guide for the direct comparison of this compound and its corresponding MIDA boronate.
Protocol 1: Assessment of Benchtop Stability
Objective: To quantitatively assess and compare the solid-state stability of this compound and its MIDA boronate derivative when exposed to ambient air and light over time.
Materials:
-
This compound
-
(2,3-Dimethoxyphenyl) MIDA boronate
-
HPLC-grade acetonitrile and water
-
Formic acid (optional, for mobile phase)
-
Vials
-
HPLC system with a C18 column
Procedure:
-
Place a precisely weighed sample (e.g., 10 mg) of each compound into separate, open glass vials.
-
Store the vials on a laboratory bench, exposed to ambient light and air.
-
At specified time points (e.g., 0, 7, 14, and 30 days), prepare a stock solution of each sample by dissolving a known quantity in a defined volume of acetonitrile.
-
Analyze the samples by HPLC. A stability-indicating method should be used, which is capable of separating the parent compound from its potential degradation products.
-
Monitor the peak area of the parent compound and calculate the percentage remaining relative to the initial time point.
HPLC Method Development:
-
Column: A C18 column with low silanol activity is recommended to minimize on-column hydrolysis.
-
Mobile Phase: A gradient of acetonitrile and water is a good starting point. The use of an acidic modifier like formic acid should be evaluated carefully, as it can promote hydrolysis of boronate esters.
-
Detection: UV detection at a wavelength where both the boronic acid and MIDA boronate absorb.
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction
Objective: To compare the reactivity and efficiency of this compound and its MIDA boronate in a Suzuki-Miyaura cross-coupling reaction with a representative aryl halide.
Materials:
-
This compound (1.2 equivalents)
-
(2,3-Dimethoxyphenyl) MIDA boronate (1.2 equivalents)
-
Aryl halide (e.g., 4-bromoanisole, 1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 4:1 Toluene/Water)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel (e.g., Schlenk tube)
Procedure:
-
Set up two parallel reactions, one with this compound and the other with its MIDA boronate.
-
To each flame-dried reaction vessel under an inert atmosphere, add the aryl halide, the respective boron reagent, and the base.
-
Add the degassed solvent, followed by the palladium catalyst.
-
Heat the reaction mixtures to a specified temperature (e.g., 90 °C) and stir for a set period (e.g., 12 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reactions to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the isolated yield of the biaryl product for each reaction and compare the results.
Visualizing the Workflow and Concepts
To further clarify the experimental design and the underlying principles, the following diagrams are provided.
References
Spectroscopic Validation of 2,3-Dimethoxyphenylboronic Acid and Its Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the precise characterization of chemical compounds is paramount. This guide provides a comprehensive comparison of the spectroscopic validation of 2,3-dimethoxyphenylboronic acid and its common derivatives, supported by experimental data and detailed protocols. As a versatile building block in organic synthesis, medicinal chemistry, and materials science, understanding its structural confirmation is crucial for its application in novel drug discovery and advanced material development. [1]
This compound and its derivatives are key intermediates in various synthetic pathways, including the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility extends to bioconjugation and the study of biological pathways due to the boronic acid moiety's ability to interact with diols.[1] This guide focuses on the validation of this compound and its pinacol ester derivative, a common stable alternative used in synthesis.
Comparative Spectroscopic Data
The following tables summarize the expected quantitative data from key spectroscopic techniques for this compound and its pinacol ester. This data is compiled from typical values for closely related compounds and general principles of spectroscopic analysis.
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | ~7.3-7.5 | m | 1H | Ar-H |
| ~6.9-7.1 | m | 2H | Ar-H | |
| ~5.5-6.5 | br s | 2H | B(OH)₂ | |
| ~3.9 | s | 3H | OCH₃ | |
| ~3.8 | s | 3H | OCH₃ | |
| This compound pinacol ester | ~7.4 | dd | 1H | Ar-H |
| ~7.1 | t | 1H | Ar-H | |
| ~6.9 | dd | 1H | Ar-H | |
| ~3.85 | s | 3H | OCH₃ | |
| ~3.80 | s | 3H | OCH₃ | |
| 1.34 | s | 12H | C(CH₃)₂ |
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | ~152 | Ar-C-O |
| ~148 | Ar-C-O | |
| ~125 | Ar-C-H | |
| ~120 | Ar-C-H | |
| ~112 | Ar-C-H | |
| ~130 (broad) | Ar-C-B | |
| ~61 | OCH₃ | |
| ~56 | OCH₃ | |
| This compound pinacol ester | ~152.5 | Ar-C-O |
| ~148.5 | Ar-C-O | |
| ~130.0 | Ar-C-H | |
| ~124.5 | Ar-C-H | |
| ~112.0 | Ar-C-H | |
| ~135 (no signal) | Ar-C-B | |
| 83.8 | O-C(CH₃)₂ | |
| 61.2 | OCH₃ | |
| 55.9 | OCH₃ | |
| 24.8 | C(CH₃)₂ |
Table 3: Mass Spectrometry and IR Data
| Compound | Technique | Expected Values | Assignment |
| This compound | ESI-MS | m/z 183.08 [M+H]⁺ | Molecular Ion |
| IR (cm⁻¹) | 3400-3200 (broad) | O-H stretch | |
| ~1350 | B-O stretch | ||
| This compound pinacol ester | ESI-MS | m/z 265.15 [M+H]⁺ | Molecular Ion |
| IR (cm⁻¹) | ~1370 | B-O stretch |
Experimental Protocols
Detailed methodologies for the spectroscopic validation of this compound and its derivatives are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the boronic acid or its derivative in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition:
-
Instrument: 400 MHz NMR Spectrometer.
-
Pulse Program: Standard single-pulse ('zg30').
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Instrument: 100 MHz NMR Spectrometer.
-
Pulse Program: Standard proton-decoupled ('zgpg30').
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
-
Spectral Width: -10 to 220 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.
-
Acquisition:
-
Instrument: FTIR spectrometer with a Universal ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
A background spectrum of the clean ATR crystal should be acquired before sample analysis.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent such as methanol or acetonitrile.
-
Acquisition (Electrospray Ionization - ESI):
-
Instrument: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Mass Range: m/z 50-500.
-
Visualizing Experimental and Biological Pathways
The following diagrams, generated using Graphviz, illustrate the general workflow for spectroscopic validation and a key signaling pathway where boronic acid derivatives often play an inhibitory role.
Caption: Experimental workflow for spectroscopic validation.
Arylboronic acids are recognized as potent inhibitors of serine proteases and the proteasome, a key complex in protein degradation.[2][3] This inhibition is a critical mechanism in the treatment of certain cancers.[3]
Caption: General mechanism of proteasome inhibition.
References
A Comparative Performance Analysis of Palladium Catalysts with 2,3-Dimethoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Catalyst Selection and Performance
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of boronic acid is a critical parameter influencing reaction outcomes. This guide provides a comparative analysis of the performance of palladium catalysts with 2,3-dimethoxyphenylboronic acid against other commonly used arylboronic acids. The presence of two electron-donating methoxy groups on the phenyl ring of this compound is expected to enhance its nucleophilicity and, consequently, its reactivity in the transmetalation step of the catalytic cycle. This guide synthesizes available data to provide a clear comparison for researchers optimizing their synthetic routes.
Performance Comparison of Arylboronic Acids in Suzuki-Miyaura Coupling
While direct side-by-side comparative studies under identical conditions are limited, we can construct a plausible performance comparison based on established principles of physical organic chemistry and available experimental data from various sources. The following table illustrates the expected performance of this compound in a Suzuki-Miyaura coupling with a model aryl bromide, 4-bromoanisole, compared to other representative arylboronic acids. The data for phenylboronic acid and 4-methoxyphenylboronic acid with 4-bromoanisole are derived from typical literature results, while the data for this compound is based on a specific reported synthesis, and the data for 4-(trifluoromethyl)phenylboronic acid is based on general trends for electron-withdrawing groups.
Table 1: Comparative Performance of Various Arylboronic Acids in the Suzuki-Miyaura Coupling with 4-Bromoanisole
| Arylboronic Acid | Substituent Effect | Plausible Yield (%) | Plausible Reaction Time (hours) | Key Considerations |
| Phenylboronic Acid | Unsubstituted (Neutral) | ~85-90 | 6-8 | Baseline for comparison. |
| 4-Methoxyphenylboronic Acid | Electron-Donating (p-OCH₃) | ~90-95 | 4-6 | The para-electron-donating group generally accelerates the transmetalation step, often leading to higher yields and shorter reaction times. |
| This compound | Two Electron-Donating (o,m-OCH₃) | High (Specific yield depends heavily on substrates and conditions) | Potentially faster than unsubstituted | The combined electron-donating effect of two methoxy groups is expected to enhance reactivity. The ortho-methoxy group may introduce steric hindrance but can also have a beneficial chelating effect with the palladium catalyst. |
| 4-(Trifluoromethyl)phenylboronic Acid | Electron-Withdrawing (p-CF₃) | ~75-85 | 8-12 | Electron-withdrawing groups can decrease the nucleophilicity of the boronic acid, potentially slowing down the transmetalation step and leading to lower yields or requiring longer reaction times. |
Disclaimer: The data in this table is illustrative and compiled from different sources for comparative purposes. Actual results will vary depending on the specific reaction conditions.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for Suzuki-Miyaura coupling reactions.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid
Materials:
-
Aryl bromide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene and water to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for the required reaction time (monitored by TLC or GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of a Dianhydride using this compound
This protocol describes a specific application of this compound in a Suzuki-Miyaura coupling reaction.[1]
Materials:
-
Diethyl 3-iodophthalate (1.0 equiv)
-
Benzenediboronate ester (0.5 equiv)
-
This compound (2.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
-
Sodium carbonate (Na₂CO₃, 4.0 equiv)
-
1,2-Dimethoxyethane (DME)
-
Water
Procedure:
-
A mixture of diethyl 3-iodophthalate, benzenediboronate ester, this compound, Pd(PPh₃)₄, and Na₂CO₃ in a DME/water solvent system is heated at reflux.
-
The reaction progress is monitored by an appropriate method (e.g., TLC, LC-MS).
-
Upon completion, the reaction is worked up by extraction with an organic solvent.
-
The resulting coupled product is then subjected to a hydrolysis, acidification, and dehydration sequence to yield the final dianhydride product.[1]
Mechanistic Considerations and Visualizations
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The electronic and steric properties of the boronic acid play a significant role in the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The electron-donating methoxy groups in this compound increase the electron density on the aromatic ring, making the boronic acid more nucleophilic. This enhanced nucleophilicity is expected to facilitate the transmetalation step, where the aryl group is transferred from the boron atom to the palladium center. The ortho-methoxy group may also participate in chelation with the palladium atom, potentially influencing the geometry of the transition state and affecting the reaction's selectivity and rate.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
Evaluating the Biological Potential of Novel Compounds Derived from 2,3-Dimethoxyphenylboronic Acid: A Comparative Guide
For researchers, scientists, and professionals in drug development, the quest for novel bioactive compounds is a continuous endeavor. This guide provides a comparative analysis of the biological activities of compounds synthesized using 2,3-dimethoxyphenylboronic acid as a key building block. The versatile nature of this precursor, particularly in Suzuki-Miyaura cross-coupling reactions, allows for the creation of a diverse range of molecules with potential therapeutic applications. This document summarizes quantitative data, details experimental methodologies, and visualizes key processes to facilitate a comprehensive evaluation.
Synthesis and Anticancer Evaluation of Novel Pyrimidine Derivatives
A series of novel pyrimidine derivatives incorporating the 2,3-dimethoxyphenyl moiety were synthesized and evaluated for their potential as anticancer agents. The synthesis was achieved through a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.
Synthetic Pathway Overview
The general synthetic route involves the reaction of a halogenated pyrimidine core with this compound in the presence of a palladium catalyst and a base. This reaction efficiently couples the two molecular fragments, leading to the desired 2,3-dimethoxyphenyl-substituted pyrimidines.
Safety Operating Guide
Proper Disposal of 2,3-Dimethoxyphenylboronic Acid: A Guide for Laboratory Professionals
For immediate reference, treat all 2,3-Dimethoxyphenylboronic acid waste as hazardous. This guide provides detailed procedures for its safe handling and disposal in a laboratory setting.
Researchers, scientists, and drug development professionals must adhere to strict protocols for chemical waste management to ensure personnel safety and environmental compliance. This compound, a common reagent in organic synthesis, is classified as an irritant and requires careful handling throughout its lifecycle, including disposal. Adherence to these procedures will mitigate risks and support a safe laboratory environment.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
Hazard Identification and Classification
Proper waste management begins with a clear understanding of the hazards associated with the chemical.
| Hazard Classification | Description | GHS Pictogram |
| Skin Irritation (Category 2) | Causes skin irritation. | |
| Eye Irritation (Category 2A) | Causes serious eye irritation. | |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | May cause respiratory irritation. |
Step-by-Step Disposal Protocol
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[1] All waste streams must be treated as hazardous waste and segregated for collection by a licensed environmental health and safety (EHS) provider.
Solid waste includes unused or expired this compound, contaminated weighing papers, gloves, and other disposable labware.
-
Segregation: Collect all solid waste contaminated with this compound in a dedicated, sealable container. This container should be clearly labeled for hazardous waste.[1]
-
Container Requirements: The waste container must be made of a material compatible with the chemical, such as high-density polyethylene (HDPE). It should have a secure, tight-fitting lid to prevent spills and the release of dust.
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant")
-
The date the waste was first added to the container.
-
-
Storage: Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory. This area should be well-ventilated and away from incompatible materials.[1]
Liquid waste includes solutions containing this compound from reactions, extractions, or cleaning procedures.
-
Segregation: Collect all liquid waste containing this compound in a dedicated, sealable, and shatter-resistant container (e.g., a plastic-coated glass bottle or an HDPE container).[1]
-
Labeling: Clearly label the liquid hazardous waste container with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and the solvent(s) used.
-
An approximate concentration or percentage of the chemical in the solution.
-
The associated hazards (e.g., "Irritant," "Flammable Liquid" if a flammable solvent is used).
-
The date the waste was first added.
-
-
Storage: Store the sealed liquid waste container in secondary containment (such as a chemical-resistant tray) within a designated satellite accumulation area.
Empty containers and glassware that held this compound must be decontaminated before they can be disposed of as non-hazardous waste.
-
Initial Rinse: In a chemical fume hood, rinse the empty container or glassware three times with a suitable solvent (e.g., acetone or ethanol). The first rinsate is considered hazardous and must be collected and disposed of as liquid hazardous waste.[1]
-
Subsequent Rinses: Depending on your institution's guidelines, the second and third rinses may also need to be collected as hazardous waste. Consult your EHS office for specific requirements.
-
Final Disposal of Container/Glassware:
-
After thorough rinsing, allow the container or glassware to air dry completely in a well-ventilated area, such as the back of the fume hood.
-
Deface or remove the original label from the container.
-
Once clean and dry, the container can be disposed of in the appropriate regular laboratory waste stream (e.g., broken glass box for glassware or recycling for plastic containers).[1]
-
Experimental Workflow and Disposal Decision-Making
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2,3-Dimethoxyphenylboronic acid
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2,3-Dimethoxyphenylboronic acid. Adherence to these protocols is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Classification
This compound is classified as a substance that can cause skin, eye, and respiratory irritation.[1] The following table summarizes its hazard statements.
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] A face shield is recommended if there is a risk of splashing.[2] | Protects eyes from dust particles and potential splashes.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[2][3] | Prevents skin contact with the compound.[3] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[1][3] | Protects skin from accidental spills and contact.[3] |
| Respiratory Protection | A NIOSH/MSHA approved respirator is required when handling the solid to prevent dust inhalation.[3] If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] | Minimizes the risk of respiratory tract irritation.[3] |
Operational Plan: Step-by-Step Handling Procedure
Following a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation :
-
Donning PPE :
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling :
-
Post-Handling :
Emergency Procedures
| Situation | First-Aid Measures |
| Inhalation | Move the victim into fresh air.[1] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5] |
| Skin Contact | Take off contaminated clothing immediately.[1] Flush skin with plenty of water for at least 15 minutes.[5] Seek medical attention if irritation persists. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][6] Continue rinsing and seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[1] Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |
| Spill | Evacuate non-essential personnel. Ensure the area is well-ventilated. For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[2] Collect and arrange for disposal in a suitable, closed container. |
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[2]
-
Waste Collection : Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste.
-
Disposal Regulations : Dispose of all chemical waste in accordance with federal, state, and local regulations.[2] Do not pour waste down the drain.[2]
-
Contaminated Materials : Contaminated materials should be collected in a designated, labeled, and sealed container for hazardous waste.[2]
Experimental Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
